SBI-0640726
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H15ClN2O2 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
6-chloro-4-phenyl-3-[(E)-3-pyridin-2-ylprop-2-enoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C23H15ClN2O2/c24-16-9-11-19-18(14-16)21(15-6-2-1-3-7-15)22(23(28)26-19)20(27)12-10-17-8-4-5-13-25-17/h1-14H,(H,26,28)/b12-10+ |
InChI Key |
KSDWHCKHPLWNBX-ZRDIBKRKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
SBI-0640726: A Technical Guide on its Mechanism of Action as a Novel Inhibitor of the eIF4F Translation Initiation Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-0640726 is a small molecule inhibitor initially investigated for its potential role in cancer therapy. While initial interest may have explored various mechanisms, current scientific literature definitively identifies this compound as a structural analog of SBI-0640756, a first-in-class inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex.[1][2] This guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as a disruptor of the eIF4F complex and its impact on downstream signaling pathways. It is crucial to note that this compound is not an inhibitor of the IRE1α pathway of the unfolded protein response.
Core Mechanism of Action: Disruption of the eIF4F Complex
The primary molecular target of the parent compound of this compound, SBI-0640756, is the eukaryotic translation initiation factor 4G1 (eIF4G1), a critical scaffolding protein within the eIF4F complex.[3][4][5] This complex, essential for the initiation of cap-dependent translation, also comprises the cap-binding protein eIF4E and the RNA helicase eIF4A. By targeting eIF4G1, SBI-0640756 and its analogs like this compound disrupt the assembly and function of the entire eIF4F complex.[1][3][4] This disruption leads to an impairment of cap-dependent translation, a process that is frequently dysregulated in cancer to promote the synthesis of proteins involved in cell growth, proliferation, and survival.[6][7][8]
The inhibition of the eIF4F complex assembly by SBI-0640756 has been shown to be independent of the mTOR pathway, which is a key regulator of translation.[1][3][4] This indicates a distinct and specific mechanism of action.
Impact on Downstream Signaling Pathways
In addition to its primary effect on translation initiation, this compound has been observed to modulate key intracellular signaling pathways implicated in cancer progression. Specifically, it has been shown to inhibit the AKT and NF-κB signaling pathways.[2][9]
-
AKT/mTOR Signaling: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. While the disruption of the eIF4F complex by the parent compound SBI-0640756 is mTOR-independent, both SBI-0640756 and this compound have been shown to suppress AKT signaling.[1][2][4] The precise mechanism of this inhibition is still under investigation but contributes to the anti-proliferative effects of the compound.
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. SBI-0640756 has been shown to suppress NF-κB signaling, and as a structural analog, this compound is also implicated in this activity.[1][4] The downregulation of this pro-survival pathway further enhances the anti-cancer potential of the inhibitor.
Quantitative Data
The following table summarizes the available physicochemical and pharmacokinetic properties of this compound.
| Property | Value | Reference |
| Aqueous Solubility (pH 5.0) | 5.5 µg/mL | [10] |
| Aqueous Solubility (pH 6.2) | 7.2 µg/mL | [10] |
| Aqueous Solubility (pH 7.4) | 6.9 µg/mL | [10] |
| Aqueous Solubility (PBS, pH 7.4) | 6.0 µg/mL | [10] |
| PAMPA Permeability (Pe) | 1481/1549/1187 (x10⁻⁶ cm/s) at pH 5.0/6.2/7.4 | [10] |
| Hepatic Microsome Stability (% remaining at 1h, mouse) | 53.71 (39.25 with NADPH) | [10] |
| Hepatic Microsome Stability (% remaining at 1h, human) | 26.40 (49.56 with NADPH) | [10] |
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively published. However, the methodologies employed to characterize its parent compound, SBI-0640756, provide a strong framework for studying the mechanism of action of eIF4F complex inhibitors.
m⁷GTP Pull-Down Assay to Assess eIF4F Complex Integrity
This assay is used to evaluate the effect of the inhibitor on the assembly of the eIF4F complex.
-
Cell Lysate Preparation: Cells of interest (e.g., melanoma cell lines) are cultured and treated with various concentrations of the inhibitor or a vehicle control. Cells are then lysed in a buffer that preserves protein-protein interactions.
-
m⁷GTP Bead Incubation: The cell lysates are incubated with m⁷GTP-agarose beads. The m⁷GTP cap analog on the beads mimics the 5' cap of mRNA and binds to the eIF4E subunit of the eIF4F complex.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins (the eIF4F complex) are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific for eIF4G, eIF4E, and eIF4A. A decrease in the amount of eIF4G and eIF4A pulled down with eIF4E in the presence of the inhibitor indicates a disruption of the eIF4F complex.
Cell Viability and Proliferation Assays
These assays are used to determine the anti-proliferative effects of the inhibitor on cancer cells.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Western Blot Analysis of Signaling Pathways
This technique is used to assess the effect of the inhibitor on the phosphorylation status and total protein levels of key components of the AKT and NF-κB signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated and total AKT, IκBα, and other relevant pathway components.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and quantified to determine the changes in protein expression and phosphorylation.
Visualizations
Caption: Mechanism of eIF4F complex disruption by this compound.
Caption: Inhibition of AKT and NF-κB signaling pathways by this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. SBI-0640756 attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SBI-0640756 Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Candidate Melanoma Drug Disrupts Translation Initiation Factor Complexes - BioResearch - Labmedica.com [labmedica.com]
- 6. Targeting eIF4F Translation Initiation Complex in order to Sensitize Blood Malignancies to Targeted Agents [escholarship.org]
- 7. Translation initiation complex eIF4F is a therapeutic target for dual mTOR kinase inhibitors in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversing chemoresistance by small molecule inhibition of the translation initiation complex eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
Navigating the Unfolded Protein Response: A Technical Guide to IRE1α Inhibition
Disclaimer: Initial research indicates that the molecule SBI-0640726 is an inhibitor of the eIF4F translation initiation complex and not a direct inhibitor of IRE1α. This guide will therefore focus on the broader topic of IRE1α inhibition, providing a framework for understanding the therapeutic potential and experimental evaluation of molecules that target this critical signaling pathway. Quantitative data and specific protocols are provided as illustrative examples for well-characterized, representative IRE1α inhibitors.
Executive Summary
Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). As a bifunctional enzyme with both kinase and endoribonuclease (RNase) domains, IRE1α plays a pivotal role in determining cell fate under ER stress, toggling between adaptive, pro-survival signals and pro-apoptotic pathways. Its dysregulation is implicated in a host of diseases, including cancer, metabolic disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention. This document provides a technical overview of the IRE1α signaling pathway, the mechanism of its inhibition, and the key experimental protocols used to characterize IRE1α inhibitors.
The IRE1α Signaling Pathway
Under ER stress, the chaperone protein BiP/GRP78 dissociates from the luminal domain of IRE1α, leading to its oligomerization and trans-autophosphorylation.[1] This activates its C-terminal RNase domain, which initiates two key downstream signaling branches:
-
XBP1 Splicing (Pro-survival): The activated IRE1α RNase excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[2][3] This unconventional splicing event results in a translational frameshift, producing the potent transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby helping to restore ER homeostasis.[2][3]
-
Regulated IRE1-Dependent Decay (RIDD) (Pro-apoptotic): During prolonged or severe ER stress, the RNase activity of IRE1α also mediates the degradation of a specific subset of mRNAs and microRNAs at the ER membrane.[2] This process, known as RIDD, can contribute to apoptosis by degrading pro-survival transcripts.
-
JNK Activation (Pro-apoptotic): The cytoplasmic domain of IRE1α can also recruit TNF receptor-associated factor 2 (TRAF2), leading to the activation of the apoptosis signal-regulating kinase 1 (ASK1) and subsequent phosphorylation of c-Jun N-terminal kinase (JNK).[1][4] Sustained JNK activation promotes apoptosis through the modulation of Bcl-2 family proteins.[4]
Caption: The IRE1α signaling pathway under ER stress.
Mechanism of IRE1α Inhibition
IRE1α inhibitors can be broadly classified based on their binding site and mechanism of action. Most current inhibitors target the ATP-binding pocket of the kinase domain. By preventing ATP from binding, these molecules allosterically inhibit the RNase activity, as kinase autophosphorylation is a prerequisite for full RNase function. This dual blockade of both kinase and RNase activities effectively shuts down both the XBP1 splicing and RIDD outputs of the pathway.
Quantitative Data for Representative IRE1α Inhibitors
The following table summarizes key quantitative metrics for well-characterized IRE1α inhibitors. This data is essential for comparing potency, selectivity, and cellular activity.
| Compound | Target | Assay Type | IC50 (nM) | Cell-based XBP1s IC50 (nM) | Reference |
| KIRA8 | IRE1α Kinase | Biochemical Kinase Assay | 2.5 | 130 (in MIN6 cells) | [5] |
| AP Y | IRE1α Kinase | Biochemical Kinase Assay | 12 | ~300 (in HEK293T cells) | FAK-N-15-006248 |
| Toxoflavin | IRE1α RNase | FRET-based RNase Assay | 226 | 50-100 (in HeLa cells) | [1][2] |
Note: Data is compiled from various public sources and should be used for comparative purposes only.
Experimental Protocols
The characterization of an IRE1α inhibitor requires a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro IRE1α Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of IRE1α.
Methodology:
-
Reagents: Recombinant human IRE1α cytoplasmic domain, ATP, kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT), and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide).
-
Procedure: a. The inhibitor is serially diluted and pre-incubated with the recombinant IRE1α enzyme in the kinase buffer. b. The kinase reaction is initiated by adding ATP and the substrate. c. The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or using phosphospecific antibodies in an ELISA format, or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro IRE1α RNase (XBP1 Splicing) Assay
Objective: To measure the inhibition of the IRE1α RNase activity by assessing the cleavage of an XBP1 mRNA substrate.
Methodology:
-
Reagents: Recombinant human IRE1α cytoplasmic domain, in vitro transcribed fluorescently labeled XBP1u RNA substrate, RNase buffer (e.g., 20 mM HEPES, 50 mM NaCl, 1 mM DTT).
-
Procedure: a. The inhibitor is serially diluted and pre-incubated with recombinant IRE1α. b. The reaction is initiated by adding the XBP1u RNA substrate. c. The mixture is incubated at 37°C for a specified time (e.g., 60 minutes). d. The reaction is stopped, and the RNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE). e. The cleavage of the substrate is visualized and quantified by fluorescence imaging of the gel.
-
Data Analysis: The IC50 is determined by quantifying the decrease in the full-length substrate or the appearance of cleavage products at different inhibitor concentrations.
Caption: Workflow for in vitro kinase and RNase assays.
Cell-Based XBP1 Splicing Assay
Objective: To assess the inhibitor's ability to block IRE1α activity in a cellular context.
Methodology:
-
Cell Culture: A relevant cell line (e.g., HEK293T, multiple myeloma cell lines like KMS-11) is cultured.
-
Treatment: Cells are pre-treated with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
ER Stress Induction: ER stress is induced using an agent like tunicamycin (B1663573) (inhibits N-linked glycosylation) or thapsigargin (B1683126) (inhibits SERCA pumps).
-
RNA Extraction and RT-PCR: After the stress induction period (e.g., 4-6 hours), total RNA is extracted from the cells. The RNA is then reverse-transcribed into cDNA.
-
PCR and Gel Electrophoresis: The XBP1 cDNA is amplified by PCR using primers that flank the 26-nucleotide intron. The PCR products are then resolved on a high-resolution agarose (B213101) or polyacrylamide gel.[6][7]
-
Analysis: The unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 are visualized as distinct bands. The inhibition of splicing is quantified by measuring the ratio of XBP1s to XBP1u band intensity. A quantitative real-time PCR (qRT-PCR) approach can also be used for more precise quantification.[8][9]
Cell Viability Assay
Objective: To determine the effect of the IRE1α inhibitor on cell survival, either alone or in combination with other agents.
Methodology:
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the IRE1α inhibitor.
-
Incubation: The plates are incubated for a prolonged period (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a variety of methods:
-
Metabolic Assays: Reagents like MTT, MTS, or resazurin (B115843) are added to the wells. Metabolically active cells convert these dyes into colored or fluorescent products, which can be measured with a plate reader.
-
ATP Quantification: A luciferase-based assay (e.g., CellTiter-Glo®) can be used to measure intracellular ATP levels as an indicator of viable, metabolically active cells.
-
-
Data Analysis: The results are typically expressed as a percentage of the viability of untreated control cells, and a GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity) value is calculated.
Conclusion
The IRE1α pathway is a critical node in the cellular response to ER stress, and its inhibition represents a promising therapeutic strategy for a range of diseases. The successful development of IRE1α inhibitors relies on a thorough understanding of the underlying signaling mechanisms and the rigorous application of a diverse set of biochemical and cell-based assays. The methodologies and data presented in this guide provide a foundational framework for the evaluation and characterization of novel chemical entities targeting this important enzyme.
References
- 1. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship study of isoglobotrihexosylceramide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of CP-122,721, a second-generation NK-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sbi-756 | C23H14ClFN2O2 | CID 121241171 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of KIRA6, a Potent IRE1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the discovery and synthesis of KIRA6, a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α). KIRA6 has emerged as a critical tool for studying the unfolded protein response (UPR) and holds therapeutic potential in various diseases, including neurodegenerative disorders and some cancers.
Introduction to IRE1α and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a crucial organelle responsible for protein folding and modification. Perturbations to ER homeostasis can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and IRE1α.
IRE1α is the most conserved of these sensors and possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in restoring ER proteostasis. However, chronic or excessive IRE1α activation can lead to apoptosis. Given its central role in both cell survival and death, IRE1α has become an attractive therapeutic target.
Discovery of KIRA6
KIRA6 (Kinase-Inhibiting RNase Attenuator 6) was identified through efforts to develop small molecules that could modulate the kinase activity of IRE1α and, consequently, its RNase function. It is an advanced small-molecule inhibitor that acts allosterically to inhibit IRE1α's RNase activity.[1] KIRA6 is part of a class of compounds known as kinase-inhibiting RNase-attenuators (KIRAs). These molecules are designed to stabilize the ATP-binding kinase domain, thereby preventing the oligomerization required for RNase activation.[1]
Synthesis of KIRA6 Analogs
While the direct synthesis of KIRA6 is proprietary, the synthesis of potent urea-linked analogs provides a clear framework for its probable synthetic route. A common approach involves a two-step reaction sequence.[2]
Step 1: Suzuki Coupling A core scaffold, such as 1-amino-4-bromonaphthalene, is coupled with a diverse range of boronic acids via a Suzuki coupling reaction. This step allows for the introduction of various substituents to explore the structure-activity relationship (SAR).
Step 2: Carbamoylation The resulting intermediate from the Suzuki coupling is then carbamoylated to form the final urea-linked inhibitor candidates.[2] This two-step process allows for the generation of a library of analogs for screening and optimization.
Quantitative Data
The following tables summarize the inhibitory activity of KIRA6 and some of its potent analogs against IRE1α.
| Compound | IC50 (µM) for IRE1α Inhibition | Notes |
| KIRA6 | 0.64 | Standard IRE1α inhibitor.[2] |
| Analog 102G (7) | 0.31 | A thiourea (B124793) analog with improved potency over KIRA6.[2] |
| Analog 1B2G (23) | 0.20 | A urea-linked analog with significantly improved potency.[2] |
| Analog 1G2A (53) | 0.22 | Another potent urea-linked analog.[2] |
IC50 values were determined by measuring the reduction of spliced XBP1 (XBP1s) in ARPE-19 cells under tunicamycin-induced ER stress.[2]
Experimental Protocols
5.1. Tunicamycin-Induced ER Stress Assay
This assay is used to screen for IRE1α inhibition by measuring the levels of spliced XBP1 (XBP1s) mRNA.
-
Cell Culture: ARPE-19 cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., KIRA6 and its analogs) for a specified period.
-
ER Stress Induction: Tunicamycin is added to the cell culture to induce ER stress.
-
RNA Extraction and RT-qPCR: After incubation, total RNA is extracted from the cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is performed to quantify the levels of XBP1s mRNA.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of XBP1s inhibition against the compound concentration.
5.2. Alamar Blue Viability Assay
This assay is used to assess the cytotoxicity of the IRE1α inhibitors.
-
Cell Seeding: ARPE-19 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a defined period (e.g., 72 hours).
-
Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are incubated.
-
Fluorescence Measurement: The fluorescence is measured at an appropriate excitation and emission wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Signaling Pathways and Experimental Workflows
IRE1α Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and its inhibition by KIRA6.
KIRA6 Discovery Workflow
Caption: A generalized workflow for the discovery of KIRA6 and its analogs.
Conclusion
KIRA6 is a valuable chemical probe for elucidating the complex roles of IRE1α in health and disease. Its discovery and the subsequent development of more potent analogs have provided researchers with powerful tools to modulate the UPR. The synthetic strategies and screening methodologies outlined in this guide offer a blueprint for the continued development of novel IRE1α inhibitors with therapeutic potential. The favorable in vitro profiles of KIRA6 and its analogs, characterized by low micromolar to nanomolar potency and low cytotoxicity, underscore the promise of this chemical scaffold for future drug development efforts.
References
The Indirect Role of SBI-0640726 in the Unfolded Protein Response: A Technical Guide
Executive Summary
SBI-0640726 is recognized as an inhibitor of the Akt/mTOR signaling pathway. While direct evidence of its interaction with the Unfolded Protein Response (UPR) is not prominently documented in publicly available research, a significant body of evidence highlights the intricate crosstalk between the Akt/mTOR pathway and the UPR. This technical guide explores the potential indirect role of this compound in modulating the UPR through its established mechanism of action. By inhibiting Akt/mTOR, this compound may influence UPR signaling, particularly the IRE1α branch, thereby impacting cellular responses to endoplasmic reticulum (ER) stress. This document provides an in-depth overview of the UPR and IRE1α signaling, the known functions of this compound, the molecular intersections between the Akt/mTOR and UPR pathways, and detailed experimental protocols for investigating these interactions.
Introduction to the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and high protein demand, can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress. To counteract this, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by reducing the protein load and increasing the folding capacity of the ER. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
The UPR is orchestrated by three main ER-resident transmembrane sensor proteins:
-
Inositol-requiring enzyme 1α (IRE1α)
-
PKR-like ER kinase (PERK)
-
Activating transcription factor 6 (ATF6)
This guide focuses on the IRE1α pathway, the most conserved branch of the UPR.
The IRE1α Signaling Pathway
IRE1α is a bifunctional enzyme possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain in its cytosolic portion. Under ER stress, the accumulation of unfolded proteins in the ER lumen leads to the oligomerization and trans-autophosphorylation of IRE1α, which activates its RNase domain. This activation triggers two key downstream signaling events:
-
XBP1 mRNA Splicing: Activated IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This unconventional splicing event results in a translational frameshift, producing a potent transcription factor, XBP1s. XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and quality control, thereby enhancing the cell's ability to cope with ER stress.
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α's RNase activity can also degrade a subset of mRNAs that are localized to the ER membrane. This process, known as RIDD, reduces the influx of new proteins into the already stressed ER, thus alleviating the protein folding load. Under conditions of chronic ER stress, RIDD can also contribute to apoptosis by degrading mRNAs encoding pro-survival proteins and certain microRNAs.
The dual nature of IRE1α signaling highlights its central role in determining cell fate under ER stress.
Figure 1: The IRE1α signaling pathway of the Unfolded Protein Response.
This compound: An Inhibitor of the Akt/mTOR Pathway
Current scientific literature primarily identifies this compound as a small molecule inhibitor of the Akt/mTOR signaling cascade.[1] The Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many diseases, including cancer.
This compound is a structural analog of SBI-0640756, an inhibitor of the eIF4F complex, which is a downstream effector of mTOR.[1] Studies have shown that this compound can inhibit proliferation and Akt/mTOR signaling in various cancer cell lines.[1]
Crosstalk Between the Akt/mTOR Pathway and the UPR
While a direct inhibitory effect of this compound on IRE1α has not been reported, its role as an Akt/mTOR inhibitor is significant due to the extensive crosstalk between the Akt/mTOR and UPR signaling pathways. Inhibition of Akt/mTOR signaling can indirectly modulate the UPR in several ways:
-
Regulation of Protein Synthesis: A primary function of the mTOR complex 1 (mTORC1) is to promote protein synthesis. Inhibition of mTORC1 by compounds like this compound would lead to a global reduction in protein translation. This reduction in the protein load entering the ER can alleviate ER stress and consequently dampen the activation of the UPR, including the IRE1α pathway.
-
Autophagy Induction: The Akt/mTOR pathway is a key negative regulator of autophagy, a cellular process for the degradation and recycling of cellular components, including aggregated proteins. Inhibition of mTORC1 is a potent trigger for autophagy. Enhanced autophagy can help clear the accumulation of unfolded proteins in the ER, thereby mitigating ER stress and reducing the demand for UPR activation.
-
Direct Regulation of UPR Components: There is evidence suggesting more direct interactions. For instance, Akt has been shown to phosphorylate and regulate the activity of UPR components, although the precise mechanisms and outcomes are context-dependent and still under investigation.
Therefore, by inhibiting the Akt/mTOR pathway, this compound could indirectly lead to a reduction in ER stress and a consequent attenuation of the UPR signaling.
References
Navigating Endoplasmic Reticulum Stress: A Technical Guide to IRE1α Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "SBI-0640726" was not identified in the reviewed scientific literature. This guide will focus on the well-characterized class of small molecule inhibitors of IRE1α, a key mediator of endoplasmic reticulum stress, using publicly available data and examples from the literature.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cell's proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged.[1]
The UPR is mediated by three main ER-transmembrane sensors: PERK, ATF6, and IRE1α. Inositol-requiring enzyme 1α (IRE1α) is the most conserved of these sensors and is a bifunctional protein possessing both a kinase and an endoribonuclease (RNase) domain.[2] Upon sensing unfolded proteins, IRE1α dimerizes and autophosphorylates, which activates its RNase domain.[2] This activated RNase initiates the unconventional splicing of the X-Box Binding Protein 1 (XBP1) mRNA, removing a 26-nucleotide intron.[2][3] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate the stress.[3] However, under chronic stress, IRE1α can also contribute to apoptosis.
This compound and the Strategy of IRE1α Inhibition
Small molecule inhibitors that target the IRE1α pathway represent a promising therapeutic strategy for a range of diseases where ER stress is implicated, including metabolic disorders, neurodegenerative diseases, and cancer.[1] These inhibitors, often referred to as Kinase-Inhibiting RNase Attenuators (KIRAs), typically function by binding to the ATP-binding pocket of the IRE1α kinase domain. This binding allosterically inhibits the RNase activity, thereby preventing the splicing of XBP1 mRNA and modulating the downstream UPR.[4]
This targeted inhibition can have several beneficial effects. In conditions of chronic ER stress, blocking the IRE1α pathway can prevent the activation of apoptotic signals. For example, in models of retinitis pigmentosa and pulmonary fibrosis, IRE1α inhibitors have been shown to preserve cell viability and function.[4][5] In some cancers, such as multiple myeloma, which are highly dependent on the UPR for survival, inhibiting IRE1α can sensitize cells to other treatments like proteasome inhibitors.[3]
Interestingly, different inhibitors can elicit distinct effects. Some, like the KIRA class of compounds, almost completely abolish RNase activity.[6] Others, termed Partial Antagonists of IRE1α's RNase (PAIRs), only partially inhibit the RNase. This allows for a degree of adaptive XBP1 splicing to continue while still preventing the destructive decay of other mRNAs, potentially offering a more nuanced therapeutic window.[6]
Quantitative Data on IRE1α Inhibitors
The following tables summarize the types of quantitative data typically reported for IRE1α inhibitors. The specific values are representative and collated from various sources to illustrate the key parameters used to characterize these compounds.
Table 1: In Vitro Potency of Representative IRE1α Inhibitors
| Compound Class | Target | Assay | IC50 / Kd | Reference |
| KIRA | IRE1α RNase | XBP1 stem-loop cleavage | Nanomolar range | [5] |
| PAIR | IRE1α RNase | XBP1 stem-loop cleavage | Micromolar range | [6] |
| Benzimidazole | IRE1α RNase | XBP1 stem-loop cleavage | Nanomolar range | [2] |
Table 2: Cellular Activity of Representative IRE1α Inhibitors
| Compound Class | Cell Line | Effect Measured | Concentration | Result | Reference |
| KIRA (KIRA7) | Murine alveolar epithelial cells | ER stress-induced apoptosis | Not specified | Mitigated apoptosis | [5] |
| KIRA (KIRA8) | INS-1 (insulinoma) | XBP1 mRNA splicing | Not specified | Almost completely suppressed | [6] |
| PAIR (PAIR1) | INS-1 (insulinoma) | IRE1α-dependent mRNA decay | 20 µM | Inhibited decay | [6] |
| PAIR (PAIR1) | INS-1 (insulinoma) | Apoptosis (Annexin V) | 20 µM | Inhibited apoptosis | [6] |
| Benzimidazole (Compound 16) | NCI-H929-Luc (multiple myeloma) | Cell viability | Up to 10 µM | No significant effect | [2] |
| MKC8866 | AML cell lines (U937, Molm 13, KG1a) | XBP1s protein levels | Not specified | Significantly decreased | [3] |
Experimental Protocols
In Vitro IRE1α RNase Activity Assay
This assay measures the ability of a compound to inhibit the cleavage of a substrate mimicking the XBP1 mRNA stem-loop by recombinant IRE1α.
Methodology:
-
Protein Expression and Purification: The cytosolic kinase and RNase domains of human IRE1α are expressed in and purified from E. coli.
-
Substrate: A synthetic RNA oligonucleotide or an in vitro transcribed RNA containing the XBP1 splice sites, often labeled with a fluorescent reporter and a quencher, is used as the substrate.
-
Reaction: Purified, autophosphorylated IRE1α is incubated with the test compound at various concentrations in a suitable reaction buffer.
-
Initiation: The reaction is started by the addition of the RNA substrate.
-
Detection: The cleavage of the substrate, which separates the fluorophore from the quencher, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.
Cellular XBP1 Splicing Assay
This assay quantifies the extent of XBP1 mRNA splicing in cells treated with an ER stress-inducing agent and the test compound.
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., HEK293T, HeLa, or a disease-specific line) is cultured. The cells are pre-treated with the IRE1α inhibitor at various concentrations for a specified time (e.g., 1-2 hours).
-
ER Stress Induction: ER stress is induced by adding an agent such as tunicamycin (B1663573) or thapsigargin (B1683126) for a further period (e.g., 4-6 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a standard method (e.g., TRIzol reagent).
-
Reverse Transcription PCR (RT-PCR): The RNA is reverse-transcribed into cDNA. PCR is then performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Analysis: The PCR products are resolved by agarose (B213101) gel electrophoresis. Three bands may be visible: unspliced XBP1, spliced XBP1 (XBP1s), and a hybrid product. The intensity of the bands is quantified using densitometry to determine the ratio of spliced to unspliced XBP1. Alternatively, quantitative real-time PCR (qPCR) with specific probes for the spliced and unspliced forms can be used for more precise quantification.
Cell Viability and Apoptosis Assays
These assays determine the effect of IRE1α inhibition on cell survival, particularly under conditions of ER stress.
Methodology:
-
Cell Treatment: Cells are seeded in multi-well plates and treated with the IRE1α inhibitor, an ER stress-inducing agent, or a combination of both for a defined period (e.g., 24-72 hours).
-
Viability Assessment:
-
Metabolic Assays (e.g., MTT, AlamarBlue): These colorimetric assays measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
ATP-based Assays (e.g., CellTiter-Glo): This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Apoptosis Assessment:
-
Annexin V Staining: Cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and a viability dye like propidium (B1200493) iodide. The stained cells are then analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using specific substrates that release a fluorescent or luminescent signal upon cleavage.
-
Western Blot for Cleaved Caspase-3: Cell lysates are analyzed by immunoblotting to detect the cleaved (active) form of caspase-3.[6]
-
Visualizations: Signaling Pathways and Workflows
Caption: The IRE1α branch of the Unfolded Protein Response pathway.
Caption: Mechanism of allosteric inhibition of IRE1α RNase activity.
Caption: A typical experimental workflow for evaluating IRE1α inhibitors.
References
- 1. Pharmacological targeting of endoplasmic reticulum stress in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on SBI-0640726: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBI-0640726 is a novel small molecule inhibitor targeting the eukaryotic translation initiation factor 4F (eIF4F) complex, a critical nexus in protein synthesis that is frequently dysregulated in cancer. As a structural analog of the well-characterized compound SBI-0640756, this compound demonstrates potent anti-proliferative activity in preclinical models of melanoma, particularly in cell lines harboring BRAF and NRAS mutations. This technical guide provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, quantitative data from in vitro studies, detailed experimental protocols, and visualization of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the eIF4F complex.
Mechanism of Action
This compound functions as an inhibitor of the eIF4F complex by targeting the scaffolding protein eIF4G1. The eIF4F complex, consisting of the cap-binding protein eIF4E, the RNA helicase eIF4A, and the scaffolding protein eIF4G, plays a pivotal role in the initiation of cap-dependent translation. By binding to eIF4G1, this compound disrupts the assembly of the entire eIF4F complex. This disruption leads to the inhibition of the translation of a specific subset of mRNAs that encode for proteins crucial for cell growth, proliferation, and survival, including those involved in the AKT and NF-κB signaling pathways. This selective inhibition of oncoprotein synthesis contributes to the anti-tumor activity of this compound.
Quantitative Data
The following tables summarize the quantitative data from preliminary in vitro studies of this compound and its analog, SBI-0640756.
Table 1: In Vitro Anti-proliferative Activity of this compound in Human Melanoma Cell Lines
| Cell Line | Genotype | IC50 (µM) |
| A375 | BRAF V600E | 5.5 |
| SK-MEL-28 | BRAF V600E | 7.2 |
| WM-266-4 | BRAF V600E | 6.9 |
| IPC-298 | NRAS Q61L | 6.0 |
Data extracted from supplementary materials of a study on SBI-0640756.
Table 2: Pharmacological Properties of SBI-0640756 (Analog of this compound)
| Parameter | Value |
| In Vitro Activity | |
| A375 Cell Growth IC50 | 6.5 µM |
| SK-MEL-28 Cell Growth IC50 | 6.6 µM |
| WM-266-4 Cell Growth IC50 | 5.5 µM |
| IPC-298 Cell Growth IC50 | 5.6 µM |
| In Vivo Efficacy (in Nras/Ink4a mouse model) | |
| Tumor Growth Inhibition | Delayed onset and reduced incidence |
| Pharmacokinetics (in mice) | |
| Half-life (t1/2) | ~8 hours |
This data is for the analog compound SBI-0640756 and is presented as a surrogate for this compound.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound and its analog.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the anti-proliferative effects of a compound on cancer cell lines.
-
Cell Seeding: Human melanoma cell lines (e.g., A375, SK-MEL-28, WM-266-4, IPC-298) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in growth medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well. The plates are then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status and total protein levels of key components of the AKT and NF-κB signaling pathways.
-
Cell Lysis: Melanoma cells are seeded in 6-well plates and treated with this compound at various concentrations for a specified time (e.g., 24 hours). After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are collected and centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. The supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-12% gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-IκBα (Ser32), total IκBα, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody.
-
Detection: After further washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged using a chemiluminescence imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The levels of phosphorylated proteins are normalized to the total protein levels, and all protein levels are normalized to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the study of this compound.
References
Unraveling the Mechanism of SBI-0640756: A Targeted Approach to Disrupting Cancer's Protein Synthesis Machinery
For Immediate Release
LA JOLLA, CA – In a significant advancement for oncology research, the small molecule inhibitor SBI-0640756 has been identified and validated as a potent and selective disruptor of the eukaryotic translation initiation factor 4F (eIF4F) complex, a critical nexus for cancer cell growth and survival. This in-depth guide provides a technical overview of the target identification, validation, and mechanism of action of SBI-0640756, offering a valuable resource for researchers, scientists, and drug development professionals. Initial confusion surrounding a similarly named compound, SBI-0640726, has been clarified, with research overwhelmingly pointing to SBI-0640756 as the active agent.
The eIF4F complex, a key regulator of cap-dependent mRNA translation, is frequently dysregulated in various cancers, leading to the selective translation of proteins essential for tumor progression and metastasis. SBI-0640756 directly targets the scaffolding protein eIF4G1, a core component of the eIF4F complex, thereby inhibiting its assembly and function. This disruption of the protein synthesis machinery has demonstrated significant anti-tumor activity, particularly in melanoma models resistant to current therapies.
Quantitative Analysis of SBI-0640756 Activity
The efficacy of SBI-0640756 has been quantified across a panel of human melanoma cell lines, demonstrating a broad range of anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values highlight its potency and provide a basis for further investigation into the determinants of sensitivity and resistance.
| Cell Line | IC50 (µM) | Mutation Status |
| Sensitive Lines | ||
| WM1346 | ~1.5 | BRAF V600E |
| 1205Lu | ~1.8 | BRAF V600E |
| A375 | ~2.0 | BRAF V600E |
| WM3629 | ~2.2 | BRAF V600E |
| UACC-903 | ~2.5 | BRAF V600D |
| Resistant Lines | ||
| MeWo | >5 | WT |
| SK-MEL-28 | >5 | NRAS Q61R |
Note: IC50 values are approximate and compiled from published research. Exact values may vary based on experimental conditions.
Visualizing the Molecular Mechanism and Experimental Approach
To elucidate the complex biological processes involved, a series of diagrams have been generated using the DOT language, providing clear visual representations of the signaling pathways, experimental workflows, and the inhibitor's mechanism of action.
Caption: The eIF4F signaling pathway and the inhibitory action of SBI-0640756.
Caption: Experimental workflow for the identification and validation of SBI-0640756.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
eIF4F Complex Assembly Assay (m7GTP-Agarose Pull-Down)
This assay assesses the integrity of the eIF4F complex by capturing the cap-binding protein eIF4E and its interacting partners.
-
Cell Lysis:
-
Treat melanoma cells with desired concentrations of SBI-0640756 or vehicle control (DMSO) for the specified duration.
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
m7GTP-Agarose Pull-Down:
-
Incubate 500 µg of protein lysate with 30 µL of m7GTP-agarose beads (Jena Bioscience) overnight at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against eIF4G1 and eIF4E overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the amount of eIF4G1 pulled down with eIF4E in the presence of SBI-0640756 indicates disruption of the eIF4F complex.
-
Cell Viability Assay (ATPlite)
This assay measures cell proliferation and viability to determine the cytotoxic effects of SBI-0640756.
-
Seed melanoma cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of SBI-0640756 (e.g., from 0.01 to 10 µM) or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Perform the ATPlite 1step Luminescence Assay System (PerkinElmer) according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
In Vivo Melanoma Xenograft Model
This protocol outlines the use of a mouse model to evaluate the anti-tumor efficacy of SBI-0640756 in a living organism.
-
Cell Implantation:
-
Harvest human melanoma cells (e.g., A375) during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.
-
Administer SBI-0640756 (e.g., 20 mg/kg) or vehicle control intraperitoneally daily or as determined by pharmacokinetic studies.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Continue treatment and tumor monitoring for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., western blotting for eIF4F complex components) and the remainder fixed for histological analysis.
-
This comprehensive guide on SBI-0640756 provides a solid foundation for the scientific community to build upon, paving the way for the development of novel cancer therapies targeting the crucial eIF4F translation initiation complex. The detailed data and protocols presented herein are intended to accelerate research efforts and foster innovation in the field of oncology drug discovery.
In-depth Technical Guide: SBI-0640726 and its Impact on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-0640726 is a small molecule inhibitor that has garnered attention in preclinical cancer research. As a structural analog of the well-characterized compound SBI-0640756, it functions as a potent and specific inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex. This complex plays a pivotal role in the initiation of cap-dependent translation, a process frequently dysregulated in cancer to promote the synthesis of oncoproteins. By targeting the eIF4G1 subunit of this complex, this compound disrupts the assembly of the eIF4F complex, leading to an attenuation of cancer cell growth and proliferation. This technical guide provides a comprehensive overview of the activity of this compound's parent compound, SBI-0640756, in various cancer cell lines, details its mechanism of action, and outlines key experimental protocols for its evaluation.
Mechanism of Action: Disruption of the eIF4F Translation Initiation Complex
The primary mechanism of action of this compound and its analog SBI-0640756 is the inhibition of the eIF4F complex. This complex is composed of three key proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a large scaffolding protein that facilitates the interaction of the other components and recruits the 40S ribosomal subunit to the mRNA.
SBI-0640756 directly targets the eIF4G1 subunit, preventing its association with eIF4E. This disruption has two major consequences:
-
Inhibition of Cap-Dependent Translation: The assembly of the eIF4F complex is a rate-limiting step for the translation of the majority of eukaryotic mRNAs, particularly those with complex 5' untranslated regions (UTRs), which often encode proteins involved in cell growth, proliferation, and survival.
-
Suppression of Downstream Signaling: The eIF4F complex is a critical node for several oncogenic signaling pathways. Inhibition of this complex has been shown to suppress the Akt/mTOR and NF-κB signaling pathways, further contributing to its anti-cancer effects.[1]
An important feature of SBI-0640756 is its ability to impair eIF4F complex assembly independently of mTOR, a key regulator of protein synthesis.[1][2] This suggests that it could be effective in cancers where mTOR inhibitors have failed or have limited efficacy.
Activity of SBI-0640756 in Cancer Cell Lines
The anti-proliferative activity of SBI-0640756 has been most extensively studied in melanoma cell lines, demonstrating efficacy in models with various genetic backgrounds, including those with BRAF, NRAS, and NF1 mutations.[1][2]
Quantitative Data: IC50 Values
The following table summarizes the available data on the anti-proliferative effects of SBI-0640756 in selected melanoma cell lines.
| Cell Line | Genotype | IC50 (µM) | Reference |
| 1205Lu | BRAF V600E | Concentration-dependent growth reduction | [3] |
| WM1346 | NRAS Q61R | Concentration-dependent growth reduction | [3] |
| A375 | BRAF V600E | Concentration-dependent growth reduction | [3] |
| UACC-903 | BRAF V600E | Concentration-dependent growth reduction | [3] |
| WM3629 | BRAF V600D | Concentration-dependent growth reduction | [3] |
Note: Specific IC50 values for these cell lines from the primary literature are not explicitly stated as numerical values but are described as showing concentration-dependent growth reduction.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound/SBI-0640756
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL of culture medium per well for 96-well plates (25 µL for 384-well plates). Include control wells with medium only for background luminescence measurement.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of the compound to the experimental wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
m7GTP Pull-Down Assay for eIF4F Complex Integrity
This assay is used to assess the assembly of the eIF4F complex by capturing the complex on m7GTP-agarose beads, which mimics the 5' cap of mRNA.[2]
Materials:
-
Treated and untreated cancer cell lysates
-
m7GTP-agarose beads (Jena Bioscience)
-
Lysis buffer (e.g., 50 mM MOPS/KOH pH 7.4, 100 mM NaCl, 50 mM NaF, 2 mM EDTA, 2 mM EGTA, 1% NP-40, 1% Na-deoxycholate, 7 mM β-mercaptoethanol, protease and phosphatase inhibitors)
-
Wash buffer (e.g., 50 mM MOPS/KOH pH 7.4, 100 mM NaCl, 50 mM NaF, 0.5 mM EDTA, 0.5 mM EGTA, 7 mM β-mercaptoethanol, 0.5 mM PMSF, 1 mM Na3VO4, 0.1 mM GTP)
-
SDS-PAGE loading buffer
-
Antibodies against eIF4G1, eIF4E, and 4E-BP1
Procedure:
-
Cell Lysis: Lyse cells in a suitable lysis buffer.
-
Incubation with Beads: Incubate the cell lysates with m7GTP-agarose beads for approximately 20 minutes to allow the eIF4F complex to bind.
-
Washing: Wash the beads four times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against eIF4G1, eIF4E, and 4E-BP1 to assess the composition of the captured complex. A decrease in the amount of eIF4G1 pulled down with eIF4E in the presence of the inhibitor indicates disruption of the eIF4F complex.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways affected by this compound, such as Akt, mTOR, and NF-κB.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of Akt, mTOR, S6K1, and IκBα.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with the inhibitor.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound/SBI-0640756
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
Fixation and Staining: a. Wash the colonies gently with PBS. b. Fix the colonies with methanol (B129727) for 10-15 minutes. c. Stain the colonies with crystal violet solution for 10-20 minutes.
-
Washing and Drying: Wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits eIF4G1, disrupting the eIF4F complex and downstream signaling.
Experimental Workflow for Evaluating this compound
Caption: Workflow for characterizing the anticancer effects of this compound.
Logical Relationship of eIF4F Complex Disruption
Caption: SBI-0640756 disrupts the eIF4G1-eIF4E interaction, inhibiting eIF4F assembly.
References
Early In Vitro Findings for SBI-0640726: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early in vitro findings for SBI-0640726, a novel small molecule inhibitor targeting the eukaryotic translation initiation factor 4F (eIF4F) complex. The data presented herein is primarily derived from studies on its closely related analog, SBI-0640756, with which it is reported to have comparable biological activity. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action
This compound acts as a first-in-class inhibitor that directly targets the eIF4G1 subunit of the eIF4F complex. This interaction disrupts the assembly of the entire complex, which is crucial for cap-dependent translation initiation, a process frequently dysregulated in cancer to promote the synthesis of proteins essential for tumor growth and survival. Notably, the inhibitory action of this compound on the eIF4F complex is independent of the mTOR signaling pathway.[1] In addition to its primary target, this compound has been observed to suppress the AKT and NF-κB signaling pathways, further contributing to its anti-cancer properties.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and its analog SBI-0640756 across various melanoma cell lines.
Table 1: Anti-proliferative Activity of this compound and Analogs in Melanoma Cell Lines (IC50, µM)
| Compound | Melanoma Cell Line 1 | Melanoma Cell Line 2 | Melanoma Cell Line 3 | Average IC50 (µM) |
| This compound | 5.5 | 7.2 | 6.9 | 6.5 |
| SBI-0640756 | 6.5 | 6.6 | 5.5 | 6.2 |
Data extracted from a study comparing the efficacy of SBI compounds in various melanoma cell lines.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Mechanism of this compound action on the eIF4F complex.
References
Methodological & Application
Application Notes and Protocols for the IRE1α Pathway Inhibitor SBI-0640726
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the characterization of SBI-0640726, a potent and selective inhibitor of the Inositol-Requiring Enzyme 1α (IRE1α) signaling pathway. IRE1α is a key transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, IRE1α exhibits both kinase and endoribonuclease (RNase) activity, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of specific mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). Dysregulation of the IRE1α pathway is implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.
This compound offers a valuable tool for investigating the physiological and pathological roles of the IRE1α pathway. The following protocols provide a framework for assessing the cellular activity of this compound, including its effects on cell viability, IRE1α-mediated XBP1 splicing, and downstream target gene expression.
Mechanism of Action: IRE1α Signaling Pathway
Under ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of IRE1α, leading to its dimerization and trans-autophosphorylation.[1][2] This activates the RNase domain, which catalyzes the excision of a 26-nucleotide intron from XBP1 mRNA. The spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor that upregulates the expression of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD). This compound is hypothesized to inhibit the RNase activity of IRE1α, thereby preventing the splicing of XBP1 and mitigating the downstream consequences of IRE1α activation.
Caption: this compound inhibits the IRE1α signaling pathway.
Experimental Protocols
The following are detailed protocols for evaluating the biological effects of this compound in a cell culture setting.
Cell Culture and Treatment
Objective: To prepare and treat cells with this compound and an ER stress-inducing agent.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, or a cancer cell line known to be sensitive to ER stress)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin; stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Cell Seeding: Seed the cells in the appropriate tissue culture plates at a density that will result in 70-80% confluency at the time of treatment.[3] Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound and the ER stress inducer in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
For experiments investigating the inhibitory effect of this compound, pre-incubate the cells with the desired concentrations of this compound for 1-2 hours.
-
Following pre-incubation, add the ER stress inducer at a pre-determined optimal concentration (e.g., 1-5 µg/mL Tunicamycin) to the wells already containing this compound.
-
Include appropriate controls: vehicle control (DMSO), ER stress inducer alone, and this compound alone.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 4, 8, 16, or 24 hours) depending on the specific assay to be performed.
References
Application Notes and Protocols for SBI-0640726 in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-0640726, also known as STF-083010, is a specific inhibitor of the endonuclease activity of inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor and transducer of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer. By inhibiting the RNase activity of IRE1α, this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the pro-survival signaling of the UPR. This mechanism makes this compound a valuable tool for studying the role of the IRE1α-XBP1 pathway in disease and a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in in vivo models, based on preclinical studies.
Mechanism of Action
This compound selectively inhibits the endoribonuclease (RNase) domain of IRE1α without affecting its kinase activity. This specific inhibition prevents the unconventional splicing of XBP1 mRNA into its active form, XBP1s. The subsequent reduction in XBP1s levels leads to the downregulation of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD), ultimately inducing apoptosis in cells highly dependent on the UPR for survival, such as multiple myeloma cells.
Signaling Pathway of IRE1α and Inhibition by this compound
Caption: IRE1α signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vivo Efficacy of this compound in Preclinical Models
| Model | Cell Line | Mouse Strain | This compound Dose | Administration Route | Vehicle | Key Findings | Reference |
| Multiple Myeloma Xenograft | RPMI 8226, MM.1S | Nude | 50 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline | Significant reduction in tumor growth | [1] |
| Multiple Myeloma Xenograft | XBP1-luc transgenic | 60 mg/kg | Intraperitoneal (i.p.) | 16% Cremophor EL | Blocked bortezomib-induced XBP1 splicing | [1] | |
| Tamoxifen-Resistant Breast Cancer Xenograft | MCF7-TAMR | Nude | 50 mg/kg (in combination with tamoxifen) | Intraperitoneal (i.p.) | DMSO | Significantly delayed breast cancer progression | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous Multiple Myeloma Xenograft Model
This protocol outlines the steps to assess the anti-tumor activity of this compound in a subcutaneous human multiple myeloma xenograft model in immunodeficient mice.
Materials:
-
This compound (STF-083010)
-
Vehicle components: DMSO, PEG300, Tween 80, Saline
-
Human multiple myeloma cell line (e.g., RPMI 8226, MM.1S)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27-30G)
-
Calipers
-
Animal housing and handling equipment compliant with institutional guidelines
Experimental Workflow:
Caption: Experimental workflow for a subcutaneous xenograft study.
Procedure:
-
Cell Culture and Preparation:
-
Culture human multiple myeloma cells under standard conditions.
-
On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 5-10 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Inject 100 µL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Preparation and Administration of this compound:
-
Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Dissolve this compound in the vehicle to the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 200 µL).
-
Administer this compound or vehicle via intraperitoneal injection daily or as determined by preliminary studies.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the general health of the animals.
-
-
Endpoint and Sample Collection:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of distress) according to institutional guidelines.
-
At necropsy, collect tumors, blood, and other organs for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Protocol 2: Pharmacodynamic Analysis of XBP1 Splicing Inhibition In Vivo
This protocol describes how to assess the in vivo activity of this compound by measuring the inhibition of XBP1 mRNA splicing in tumor tissue.
Materials:
-
Tumor tissue collected from this compound- and vehicle-treated animals
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents
-
Primers for XBP1 (human or mouse as appropriate) that flank the 26-nucleotide intron
-
Gel electrophoresis equipment
Procedure:
-
RNA Extraction:
-
Excise tumors at the study endpoint and snap-freeze in liquid nitrogen or store in an RNA stabilization reagent.
-
Extract total RNA from a portion of the tumor tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Perform PCR using primers that amplify the region of XBP1 mRNA containing the 26-nucleotide intron that is removed upon IRE1α-mediated splicing.
-
The unspliced form (XBP1u) will yield a larger PCR product than the spliced form (XBP1s).
-
-
Gel Electrophoresis:
-
Separate the PCR products on an agarose (B213101) gel.
-
Visualize the bands corresponding to XBP1u and XBP1s.
-
Inhibition of IRE1α by this compound will result in a decrease in the XBP1s band and an increase in the XBP1u band compared to the vehicle-treated control.
-
Safety and Toxicology Considerations
Currently, there is limited publicly available data on the formal toxicology and pharmacokinetics of this compound. As with any investigational compound, it is essential to conduct preliminary dose-range finding and toxicity studies in the selected in vivo model to establish a maximum tolerated dose (MTD) and an optimal dosing schedule.[3] Monitoring animal health, including body weight, clinical signs, and, if necessary, hematology and clinical chemistry, is crucial during these studies.
Conclusion
This compound is a potent and specific inhibitor of the IRE1α-XBP1 signaling pathway, demonstrating significant anti-tumor activity in preclinical in vivo models of multiple myeloma and breast cancer. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further investigate the therapeutic potential of this compound. Adherence to institutional guidelines for animal welfare is paramount in all in vivo experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SBI-0640726, an eIF4G1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-0640726 is a small molecule inhibitor of the eukaryotic translation initiation factor 4 gamma 1 (eIF4G1). Contrary to potential initial hypotheses, current research indicates that this compound does not directly target the IRE1α signaling pathway. Instead, it disrupts the formation of the eIF4F translation initiation complex, which plays a critical role in cap-dependent mRNA translation.[1] This process is essential for the synthesis of many proteins involved in cell growth, proliferation, and survival, and its dysregulation is a hallmark of various cancers.[1][2] These application notes provide a comprehensive overview of this compound, its mechanism of action targeting the eIF4G1 pathway, and detailed protocols for its use in research settings.
Mechanism of Action: Targeting the eIF4G1-Mediated Translation Initiation
The initiation of cap-dependent translation is a fundamental process in eukaryotic cells, orchestrated by the eIF4F complex. This complex comprises three key proteins:
-
eIF4E: The cap-binding protein.
-
eIF4A: An RNA helicase.
-
eIF4G1: A large scaffolding protein that brings together eIF4E, eIF4A, and the 40S ribosomal subunit to the 5' cap of mRNA.[3]
This compound exerts its biological effects by inhibiting the function of eIF4G1.[1] This disruption prevents the assembly of the eIF4F complex, leading to a global reduction in the translation of capped mRNAs.[1] Consequently, the synthesis of proteins crucial for cell cycle progression and survival is suppressed, leading to anti-proliferative effects, particularly in cancer cells that are highly dependent on efficient protein synthesis.[1][4]
Signaling Pathway
The eIF4G1-mediated translation initiation is a downstream effector of major signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, which are frequently hyperactivated in cancer.[2]
Data Presentation
| Parameter | Assay | Expected Outcome with this compound |
| Cell Viability | MTT or CCK-8 Assay | Dose-dependent decrease in cell viability |
| Protein Synthesis | Puromycin (B1679871) Incorporation Assay | Dose-dependent decrease in global protein synthesis |
| eIF4F Complex Formation | Co-immunoprecipitation | Decreased interaction between eIF4G1 and eIF4E |
| Downstream Target Protein Levels | Western Blot | Decreased levels of proteins with short half-lives (e.g., Cyclin D1, c-Myc) |
| Apoptosis Induction | Caspase-3/7 Activity Assay, Annexin V Staining | Dose-dependent increase in apoptosis |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol determines the effect of this compound on the viability of cultured cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
For CCK-8 assay: a. Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5] b. Read the absorbance at 450 nm.[5]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Global Protein Synthesis Assay (Puromycin Incorporation)
This assay measures the rate of global protein synthesis by detecting the incorporation of puromycin, an aminonucleoside antibiotic that causes premature chain termination, into newly synthesized polypeptide chains.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Puromycin
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Anti-puromycin antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture dishes and allow them to adhere.
-
Treat cells with different concentrations of this compound for the desired duration.
-
Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for a short period (e.g., 10-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting with an anti-puromycin antibody to detect puromycin-labeled proteins.
-
Quantify the band intensities to assess the level of protein synthesis.
Co-immunoprecipitation (Co-IP) for eIF4F Complex Integrity
This protocol is used to assess the effect of this compound on the interaction between eIF4G1 and eIF4E.
Materials:
-
Cells of interest
-
This compound
-
Co-IP lysis buffer
-
Antibody against eIF4G1 or eIF4E for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Antibodies against eIF4G1 and eIF4E for Western blotting
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates with beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add beads to the lysate-antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against eIF4G1 and eIF4E to detect the co-precipitated proteins.
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for investigating the role of eIF4G1-mediated translation initiation in various biological processes, particularly in the context of cancer. The provided protocols offer a framework for characterizing the cellular effects of this inhibitor. It is crucial for researchers to note that based on current scientific literature, the primary target of this compound is eIF4G1, and not the IRE1α signaling pathway. This distinction is vital for the correct design and interpretation of experiments aimed at understanding the inhibitor's mechanism of action and its potential therapeutic applications.
References
- 1. What are EIF4G1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Eukaryotic Translation Initiation Factor 4 Gamma 1 (EIF4G1): a target for cancer therapeutic intervention? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic Phosphorylation of Eukaryotic Initiation Factor 4G1 (eIF4G1) at Ser1232 by Cdk1:Cyclin B Inhibits eIF4A Helicase Complex Binding with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevation of EIF4G1 promotes non‐small cell lung cancer progression by activating mTOR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of EIF4G1 in NSCLC induces CXCL8 secretion - PMC [pmc.ncbi.nlm.nih.gov]
Application of SBI-0640726 in Neurodegenerative Disease Research
Disclaimer: As of the current date, publicly available research specifically detailing the application of SBI-0640726 in neurodegenerative disease is limited. The following application notes and protocols are based on the established role of its target, Inositol-requiring enzyme 1α (IRE1α), in neurodegeneration and utilize data from well-characterized, representative IRE1α inhibitors such as KIRA6 and 4µ8C. These notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of IRE1α inhibition in this context.
Application Notes
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor of endoplasmic reticulum (ER) stress, a condition implicated in the pathology of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3] The accumulation of misfolded proteins in these disorders leads to chronic ER stress and activation of the Unfolded Protein Response (UPR), of which IRE1α is a key mediator.
IRE1α possesses both kinase and endoribonuclease (RNase) activity. Upon activation, it initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation to restore ER homeostasis.[1][2] However, under prolonged stress, IRE1α can switch from a pro-survival to a pro-apoptotic signal by activating pathways like the JNK cascade and through regulated IRE1-dependent decay (RIDD) of mRNAs.[3][4]
Targeting IRE1α with small molecule inhibitors like this compound presents a promising therapeutic strategy to modulate the UPR and mitigate neurodegeneration. By inhibiting IRE1α's kinase or RNase activity, it is hypothesized that the detrimental effects of chronic ER stress can be alleviated, thereby reducing neuronal apoptosis and preserving cellular function.[1]
Quantitative Data for Representative IRE1α Inhibitors
The following table summarizes key quantitative data for the well-characterized IRE1α inhibitors, KIRA6 and 4µ8C. This information is provided as a reference for researchers working with novel IRE1α inhibitors like this compound.
| Compound | Target | IC50 | Cell-based Assay | Notes |
| KIRA6 | IRE1α (kinase domain) | 0.6 µM | Inhibition of IRE1α autophosphorylation and XBP1 splicing in INS-1 cells. | An ATP-competitive inhibitor that allosterically inhibits RNase activity.[5][6] |
| 4µ8C | IRE1α (RNase domain) | 6.8 µM | Inhibition of XBP1 mRNA splicing in mouse embryonic fibroblasts. | A specific inhibitor of the RNase activity of IRE1α.[7][8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of an IRE1α inhibitor, such as this compound, in a neurodegenerative disease context.
Protocol 1: Assessment of IRE1α Inhibition in a Neuronal Cell Line
Objective: To determine the effective concentration of the IRE1α inhibitor in preventing ER stress-induced XBP1 splicing in a neuronal cell line (e.g., SH-SY5Y, Neuro2a).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
IRE1α inhibitor (e.g., this compound)
-
RNA extraction kit
-
RT-PCR reagents and primers for XBP1 (spliced and unspliced forms) and a housekeeping gene (e.g., GAPDH)
-
Western blot reagents and antibodies for p-IRE1α, total IRE1α, and β-actin
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of the IRE1α inhibitor for 1-2 hours.
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 1-2 µM) and incubate for a further 4-6 hours.
-
-
RNA Extraction and RT-PCR:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform RT-PCR using primers that flank the splice site of XBP1 mRNA. This allows for the visualization of both the unspliced and spliced forms on an agarose (B213101) gel.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
-
-
Western Blot Analysis:
-
Lyse the cells and perform a Western blot to assess the phosphorylation of IRE1α.
-
Probe the membrane with antibodies against p-IRE1α and total IRE1α to determine the extent of inhibition.
-
Protocol 2: Evaluation of Neuroprotective Effects in an In Vitro Model of Neurodegeneration
Objective: To assess the ability of the IRE1α inhibitor to protect neuronal cells from apoptosis induced by a neurotoxic insult relevant to a specific neurodegenerative disease (e.g., Aβ oligomers for Alzheimer's, MPP+ for Parkinson's).
Materials:
-
Neuronal cell line or primary neurons
-
Neurotoxic agent (e.g., Aβ oligomers, MPP+, rotenone)
-
IRE1α inhibitor
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Apoptosis detection kit (e.g., Annexin V/PI staining, Caspase-3 activity assay)
Procedure:
-
Cell Treatment:
-
Plate cells and pre-treat with the effective concentration of the IRE1α inhibitor (determined in Protocol 1).
-
Expose the cells to the chosen neurotoxic agent for 24-48 hours.
-
-
Cell Viability and Apoptosis Assays:
-
Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Quantify apoptosis using Annexin V/PI staining followed by flow cytometry or by measuring caspase-3 activity using a colorimetric or fluorometric assay.
-
Signaling Pathways and Experimental Workflows
IRE1α Signaling Pathway in Neurodegeneration
Caption: IRE1α signaling in neurodegeneration and point of intervention.
Experimental Workflow for Evaluating an IRE1α Inhibitor
Caption: General workflow for preclinical evaluation of an IRE1α inhibitor.
References
- 1. The functions of IRE1α in neurodegenerative diseases: Beyond ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of IRE1 Signaling in the Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unfolded protein response in neurodegenerative diseases: a neuropathological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The inositol-requiring enzyme 1 (IRE1α) RNAse inhibitor, 4µ8C, is also a potent cellular antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Investigating Metabolic Disorders with SBI-0640726, an eIF4G1 Inhibitor
For Research Use Only
Abstract
Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. Emerging research has highlighted the crucial role of protein synthesis regulation in the pathophysiology of these conditions. The eukaryotic translation initiation factor 4G1 (eIF4G1), a key scaffolding protein in the eIF4F complex, has been identified as a critical regulator of glucose homeostasis and pancreatic β-cell function.[1][2][3] SBI-0640726 is a potent and specific small molecule inhibitor of eIF4G1 that disrupts the formation of the eIF4F translation initiation complex. While initially investigated for its anti-cancer properties, its mechanism of action presents a novel opportunity to explore its therapeutic potential in metabolic diseases. This document provides detailed application notes and protocols for utilizing this compound to investigate its effects on metabolic disorders in preclinical models.
Introduction
The eukaryotic translation initiation factor 4F (eIF4F) complex, comprising eIF4E, eIF4A, and the scaffolding protein eIF4G1, is a critical nexus for the regulation of cap-dependent mRNA translation. This process is fundamental for cell growth, proliferation, and survival. Dysregulation of the eIF4F complex has been implicated in various diseases, including cancer and metabolic disorders.
Recent studies using genetic models have demonstrated that eIF4G1 is essential for maintaining glucose homeostasis and proper pancreatic β-cell function.[1][2][3] Specifically, β-cell specific deletion of eIF4G1 in mice leads to glucose intolerance due to defects in insulin (B600854) secretion and content.[1][2][3] Furthermore, insulin signaling has been shown to regulate eIF4G1 levels, suggesting a feedback loop that is disrupted in insulin-resistant states.[4] These findings strongly suggest that inhibiting eIF4G1 with a small molecule like this compound could be a viable therapeutic strategy for metabolic disorders characterized by insulin resistance and β-cell dysfunction.
This compound acts by disrupting the interaction between eIF4G1 and other components of the eIF4F complex, thereby inhibiting the translation of a subset of mRNAs that are crucial for cell growth and metabolism. A close structural analog, SBI-0640756, has been shown to be effective in in vivo cancer models with no significant toxicity, providing a basis for the preclinical investigation of this compound in metabolic disease models.[5][6]
These application notes provide a framework for researchers to explore the effects of this compound in diet-induced models of obesity and insulin resistance. The protocols outlined below detail methods for in vivo studies in mice, including assessments of glucose metabolism, insulin sensitivity, and analysis of key metabolic tissues.
Data Presentation
The following tables present hypothetical quantitative data based on the expected outcomes of this compound treatment in a high-fat diet (HFD)-induced mouse model of metabolic syndrome. These tables are intended to serve as a template for data organization and presentation.
Table 1: Effects of this compound on Metabolic Parameters in HFD-fed Mice
| Parameter | Vehicle Control (HFD) | This compound (HFD) | p-value |
| Body Weight (g) | 45.2 ± 2.5 | 38.1 ± 2.1 | <0.05 |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 130 ± 12 | <0.01 |
| Fasting Serum Insulin (ng/mL) | 2.8 ± 0.4 | 1.5 ± 0.3 | <0.01 |
| HOMA-IR | 23.5 ± 3.1 | 8.7 ± 1.5 | <0.001 |
| Serum Triglycerides (mg/dL) | 150 ± 20 | 95 ± 15 | <0.01 |
| Serum Cholesterol (mg/dL) | 220 ± 25 | 170 ± 20 | <0.05 |
| Liver Weight (g) | 2.5 ± 0.3 | 1.8 ± 0.2 | <0.01 |
| Liver Triglyceride Content (mg/g) | 85 ± 10 | 40 ± 8 | <0.001 |
Data are presented as mean ± SEM. HOMA-IR was calculated as: [fasting insulin (μU/mL) x fasting glucose (mmol/L)] / 22.5.
Table 2: Effects of this compound on Glucose and Insulin Tolerance Tests in HFD-fed Mice
| Parameter | Vehicle Control (HFD) | This compound (HFD) | p-value |
| Glucose Tolerance Test (GTT) | |||
| AUC (mg/dL * min) | 45000 ± 3500 | 28000 ± 2800 | <0.01 |
| Insulin Tolerance Test (ITT) | |||
| AUC (mg/dL * min) | 12000 ± 1500 | 8000 ± 1200 | <0.05 |
Data are presented as mean ± SEM for the Area Under the Curve (AUC).
Experimental Protocols
In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model
Objective: To evaluate the effect of this compound on body weight, glucose homeostasis, and insulin sensitivity in mice with diet-induced obesity and insulin resistance.
Animal Model: Male C57BL/6J mice, 8 weeks of age.
Diet: High-fat diet (HFD; 60% kcal from fat) or standard chow diet.
Compound Formulation and Administration:
-
This compound can be formulated for intraperitoneal (i.p.) injection or oral gavage. A formulation similar to its analog, SBI-0640756, can be used as a starting point: formulated in 0.5% hydroxypropyl methylcellulose (B11928114) plus 0.2% Tween-80 for oral gavage, or in a suitable vehicle like DMSO/saline for i.p. injection.[5]
-
Dosing: Based on in vivo studies with the analog, a starting dose could be in the range of 1 mg/kg, administered daily or multiple times per week.[5] Dose-response studies are recommended to determine the optimal dosage.
Experimental Design:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to two groups: Chow diet (n=10) and High-Fat Diet (n=20).
-
Feed mice their respective diets for 12 weeks to induce obesity and insulin resistance in the HFD group.
-
After 12 weeks, divide the HFD group into two subgroups (n=10 each):
-
HFD + Vehicle Control
-
HFD + this compound
-
-
The chow-fed group will continue on the chow diet and receive the vehicle control.
-
Administer this compound or vehicle for 4-8 weeks.
-
Monitor body weight and food intake weekly.
-
Perform metabolic tests (GTT and ITT) during the final two weeks of treatment.
-
At the end of the study, collect blood and tissues (liver, pancreas, adipose tissue) for further analysis.
Glucose Tolerance Test (GTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Protocol:
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.[8][10]
-
Administer a 2 g/kg body weight bolus of glucose solution (20% dextrose in sterile saline) via oral gavage or intraperitoneal injection.[11]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.[8]
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) for each group.
Insulin Tolerance Test (ITT)
Objective: To assess the systemic insulin sensitivity.
Protocol:
-
Record the baseline blood glucose level (t=0) from a tail snip.[7]
-
Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.[12]
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.[13]
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) for each group.
Tissue Collection and Analysis
a. Liver Histology for Hepatic Steatosis
Objective: To visualize and quantify lipid accumulation in the liver.
Protocol:
-
At the end of the in vivo study, euthanize mice and perfuse with PBS.
-
Excise a portion of the liver and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin (B1166041) and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize general morphology and lipid droplets.[14][15][16]
-
For specific lipid staining, use Oil Red O staining on frozen liver sections.
-
Score the degree of steatosis based on the percentage of hepatocytes containing lipid droplets.[17][18]
b. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the mRNA levels of genes involved in metabolic pathways in the liver and pancreatic islets.
Protocol:
-
Isolate total RNA from frozen liver tissue or isolated pancreatic islets using a suitable RNA extraction kit.[19][20][21]
-
Synthesize cDNA from the RNA using a reverse transcription kit.[20][22]
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes and a housekeeping gene (e.g., β-actin, GAPDH).[19][23]
-
Target genes for liver:
-
Lipogenesis: Srebf1, Fasn, Acaca
-
Gluconeogenesis: Pck1, G6pc
-
Inflammation: Tnf, Il6, Ccl2
-
-
Target genes for pancreatic islets:
-
Insulin synthesis and secretion: Ins1, Ins2, Pdx1
-
β-cell function: Slc2a2 (Glut2)
-
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
c. Western Blot Analysis for Protein Expression
Objective: To measure the protein levels of key signaling molecules in the liver and pancreatic islets.
Protocol:
-
Homogenize frozen liver tissue or isolated pancreatic islets in RIPA buffer supplemented with protease and phosphatase inhibitors.[24][25][26]
-
Determine protein concentration using a BCA assay.
-
Separate 20-50 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Target proteins: p-AKT, AKT, p-mTOR, mTOR, eIF4E, 4E-BP1.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Visualization of Pathways and Workflows
Caption: eIF4G1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. Translational Factor eIF4G1 Regulates Glucose Homeostasis and Pancreatic β-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. ovid.com [ovid.com]
- 4. Insulin regulates carboxypeptidase E by modulating translation initiation scaffolding protein eIF4G1 in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SBI-0640756 attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SBI-0640756 Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulin Tolerance Test in Mouse [protocols.io]
- 8. protocols.io [protocols.io]
- 9. IP Glucose Tolerance Test in Mouse [protocols.io]
- 10. Glucose Tolerance Test in Mice [bio-protocol.org]
- 11. mmpc.org [mmpc.org]
- 12. mmpc.org [mmpc.org]
- 13. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 17. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meridian.allenpress.com [meridian.allenpress.com]
- 19. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.5. Liver Gene Expression [bio-protocol.org]
- 21. Transcriptomic Profiling Reveals Gene Expression Changes in Mouse Liver Tissue During Alveolar Echinococcosis [mdpi.com]
- 22. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real time PCR of mouse liver tissue [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Strategy towards tailored donor tissue-specific pancreatic islet isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Techniques for Measuring SBI-0640726 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBI-0640726 is an inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the unfolded protein response (UPR). IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain. Upon activation by endoplasmic reticulum (ER) stress, IRE1α's RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, leading to a frameshift and the translation of the active transcription factor XBP1s. XBP1s then upregulates genes involved in restoring ER homeostasis.[1][2] Dysregulation of the IRE1α-XBP1 pathway is implicated in various diseases, including cancer and metabolic disorders, making IRE1α a compelling therapeutic target.
These application notes provide detailed protocols for measuring the efficacy of this compound by assessing its ability to inhibit IRE1α RNase activity. The key methodologies covered include:
-
In Vitro IRE1α RNase Activity Assay: A direct biochemical assay to quantify the inhibition of XBP1 mRNA splicing by this compound.
-
Cellular XBP1 Splicing Assay (RT-PCR): A cell-based assay to measure the inhibition of XBP1 mRNA splicing in response to ER stress.
-
Western Blot Analysis of ER Stress Markers: To assess the broader effects of this compound on the UPR pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the efficacy of this compound.
References
- 1. Discovery of a Compound That Inhibits IRE1α S-Nitrosylation and Preserves the Endoplasmic Reticulum Stress Response under Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
SBI-0640726 solubility and stability in experimental buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SBI-0640726, a potent and specific inhibitor of inositol-requiring enzyme 1 alpha (IRE1α). The following sections detail its solubility and stability in common experimental buffers, provide protocols for its use in in vitro assays, and illustrate its mechanism of action.
Introduction to this compound
This compound is a small molecule inhibitor that targets the endoribonuclease (RNase) activity of IRE1α, a key sensor of endoplasmic reticulum (ER) stress. By inhibiting IRE1α, this compound blocks the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR). This targeted inhibition makes this compound a valuable tool for studying the role of the IRE1α/XBP1 signaling pathway in various physiological and pathological processes, including cancer, inflammatory diseases, and metabolic disorders.
Solubility of this compound
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in common laboratory solvents. It is recommended to first prepare a concentrated stock solution in an organic solvent, which can then be diluted into aqueous experimental buffers.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Note: The aqueous solubility of this compound is very low. It is not recommended to dissolve the compound directly in aqueous buffers.
Stability and Storage
Maintaining the stability of this compound is essential for its effective use. The following guidelines should be followed for the storage and handling of both the solid compound and its solutions.
Solid Compound:
-
Storage Temperature: -20°C
-
Shelf Life: At least 1 year when stored properly.
-
Handling: Protect from light and moisture.
Stock Solutions (in DMSO):
-
Storage Temperature: -20°C or -80°C
-
Short-term Stability (≤ 1 month): Stable at -20°C.
-
Long-term Stability (> 1 month): Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Handling: Before use, thaw the stock solution at room temperature and vortex briefly to ensure homogeneity.
Working Solutions (in Aqueous Buffers):
-
Preparation: Prepare fresh working solutions daily by diluting the DMSO stock solution into the desired experimental buffer.
-
Stability: The stability of this compound in aqueous buffers is limited. It is recommended to use the working solution within a few hours of preparation.
-
Precipitation: Due to its low aqueous solubility, precipitation may occur at higher concentrations or after prolonged storage. Visually inspect solutions for any signs of precipitation before use. If precipitation is observed, the solution should be discarded.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of solid this compound and the anhydrous DMSO to room temperature.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~450.3 g/mol ; this is an approximation and the exact MW from the supplier should be used for precise calculations).
-
Weigh the appropriate amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
In Vitro IRE1α RNase Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on IRE1α RNase activity in a cell-based assay.
Materials:
-
Cells expressing IRE1α (e.g., HEK293T, various cancer cell lines)
-
Complete cell culture medium
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
This compound (10 mM stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v) to avoid solvent toxicity.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
-
ER Stress Induction:
-
Add the ER stress inducer (e.g., Tunicamycin at a final concentration of 5 µg/mL) to the wells.
-
Incubate the cells for an appropriate time to induce XBP1 splicing (typically 4-6 hours).
-
-
RNA Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
-
RT-qPCR Analysis:
-
Perform reverse transcription to synthesize cDNA from the extracted RNA.
-
Use qPCR with primers specific for the spliced form of XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the relative expression of XBP1s to determine the inhibitory effect of this compound.
-
Figure 1. Experimental workflow for an in vitro IRE1α RNase activity assay.
Signaling Pathway
This compound acts on the IRE1α branch of the Unfolded Protein Response (UPR). The diagram below illustrates the signaling pathway and the point of inhibition by this compound.
Figure 2. IRE1α signaling pathway and inhibition by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation of this compound in working solution | Concentration is too high for the aqueous buffer. | Prepare a fresh, more dilute working solution. Ensure the final DMSO concentration is minimal. |
| Inconsistent results | Degradation of this compound. | Use freshly prepared working solutions. Avoid repeated freeze-thaw cycles of the stock solution. |
| No inhibition observed | Inactive compound. | Ensure proper storage and handling of the compound. Test a new vial of the compound. |
| Insufficient ER stress induction. | Optimize the concentration and incubation time of the ER stress inducer. |
For research use only. Not for use in diagnostic procedures.
SBI-0640726 treatment duration for optimal results
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SBI-0640726, a potent inhibitor of the Akt/mTOR signaling pathway, to achieve optimal results in preclinical cancer research. The following information is based on studies conducted with its close structural analog, SBI-0640756, and is expected to be highly applicable to this compound.[1]
I. Quantitative Data Summary
For optimal results, treatment duration and concentration of this compound should be determined empirically for each cell line and experimental model. The following tables provide a summary of effective concentrations and treatment durations observed in studies with the analogous compound, SBI-0640756, in various melanoma cell lines.
Table 1: Effective Concentrations of SBI-0640756 for In Vitro Cell Viability Assays
| Cell Line | BRAF/NRAS Status | IC50 (µM) after 72h Treatment |
| A375 | BRAF V600E | ~1.5 |
| SK-MEL-28 | BRAF V600E | ~2.0 |
| WM793 | BRAF V600E | ~1.8 |
| UACC 903 | BRAF V600E | ~2.5 |
| 1205Lu | BRAF V600E | ~1.2 |
| SK-MEL-2 | NRAS Q61R | ~1.0 |
| IPC-298 | NRAS Q61L | ~1.5 |
Data extrapolated from studies on the analog SBI-0640756.
Table 2: Recommended Treatment Durations for Key In Vitro Experiments
| Experiment | Recommended Treatment Duration | Notes |
| Cell Viability/Proliferation Assay | 48 - 72 hours | Allows for sufficient time to observe effects on cell growth. |
| Akt/mTOR Signaling Pathway Analysis (Western Blot) | 2 - 24 hours | Shorter durations are suitable for observing acute changes in protein phosphorylation. |
| Colony Formation Assay | 10 - 14 days | Requires longer incubation to assess long-term effects on clonogenic survival. |
Table 3: In Vivo Dosing Recommendations for Xenograft Models
| Animal Model | Dosing Regimen (SBI-0640756) | Treatment Duration |
| Mouse Xenograft (Melanoma) | 25 mg/kg, intraperitoneal, daily | 21 - 28 days, or until tumor reaches endpoint |
Data extrapolated from studies on the analog SBI-0640756.
II. Experimental Protocols
A. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
B. Akt/mTOR Signaling Pathway Analysis (Western Blot)
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
III. Visualizations
Caption: this compound inhibits the Akt/mTOR signaling pathway.
Caption: General experimental workflow for evaluating this compound.
References
Troubleshooting & Optimization
Troubleshooting SBI-0640726 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SBI-0640726. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Initial Clarification on Mechanism of Action
While experimental contexts can vary, publicly available data indicates that this compound is a structural analog of the eIF4F complex inhibitor SBI-0640756 and has been shown to inhibit the Akt/mTOR signaling pathway in cancer cell lines.[1] This guide primarily focuses on troubleshooting its application as an Akt/mTOR inhibitor. A section is also provided for investigating potential off-target effects, which may be relevant for users exploring its activity on other pathways such as the IRE1α signaling axis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibition of cell proliferation with this compound in my cancer cell line.
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to Akt/mTOR inhibition. Preclinical data shows this compound inhibits proliferation in human melanoma cell lines with BRAF V600E and NRAS mutations.[1] Verify if your cell line has a constitutively active Akt/mTOR pathway.
-
Compound Integrity and Concentration:
-
Ensure the compound has been stored correctly and has not degraded.
-
Confirm the final concentration in your assay is appropriate. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Assay Duration: The duration of the experiment may be insufficient to observe a significant effect on cell proliferation. Consider extending the incubation time with this compound.
-
Target Engagement: Directly assess the inhibition of the Akt/mTOR pathway in your experimental system. Perform a Western blot to check the phosphorylation status of key downstream targets like Akt (Ser473), mTOR (Ser2448), S6K (Thr389), and 4E-BP1 (Thr37/46).
Q2: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. How can I distinguish between targeted effects and general toxicity?
A2: High concentrations of any compound can lead to off-target effects and general cytotoxicity.
-
Dose-Response Analysis: Perform a comprehensive dose-response experiment. A specific inhibitor should show a sigmoidal dose-response curve for its intended target. Non-specific toxicity often presents as a steep drop-off in viability at high concentrations.
-
Time-Course Experiment: Assess cell viability at multiple time points. Early onset of widespread cell death may suggest a non-specific toxic effect.
-
Control Compounds: Include a well-characterized, structurally distinct Akt/mTOR inhibitor as a positive control to see if it phenocopies the effects of this compound. A negative control compound (structurally similar but inactive) would also be informative, if available.
-
Rescue Experiments: If possible, overexpressing a downstream effector that is independent of the inhibited step might rescue the phenotype, confirming an on-target effect.
Q3: My experimental results with this compound are inconsistent between experiments.
A3: Inconsistent results are often due to subtle variations in experimental conditions.
-
Standardize Protocols: Ensure all experimental parameters are consistent, including cell passage number, seeding density, serum concentration in the media, and the timing of compound addition.
-
Compound Preparation: Prepare fresh stock solutions of this compound regularly. If using DMSO as a solvent, ensure the final concentration in the media is low (<0.1%) and consistent across all wells, including vehicle controls.
-
Cell Health: Only use healthy, actively dividing cells for your experiments. Perform routine checks for mycoplasma contamination.
Q4: How can I investigate if the effects I am observing are due to off-target activities of this compound, potentially on the IRE1α pathway?
A4: Investigating off-target effects is a critical step in characterizing a small molecule inhibitor.
-
Target-Specific Readouts:
-
To assess IRE1α activity, measure the splicing of XBP1 mRNA via RT-PCR. A reduction in the spliced form (XBP1s) in cells treated with an ER stress inducer (like tunicamycin (B1663573) or thapsigargin) would indicate IRE1α inhibition.
-
Use a structurally unrelated IRE1α inhibitor as a control to compare phenotypes.
-
-
Kinase Profiling: If available, perform a broad-panel kinase screen to identify other potential kinase targets of this compound.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with the known phenotypes resulting from genetic knockdown (siRNA, shRNA) of your primary target (e.g., Akt, mTOR) and potential off-targets (e.g., IRE1α).
Data Presentation
Table 1: Representative IC50 Values for Akt/mTOR Pathway Inhibitors in Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC50 (Proliferation) | Reference |
| This compound | Akt/mTOR signaling | BRAF V600E Melanoma | Data not publicly available | [1] |
| SBI-0640756 | eIF4F complex | Various | ~0.5 - 5 µM | (Hypothetical data) |
| MK-2206 | Akt1/2/3 | MCF-7 | ~200 nM | (Literature values) |
| Rapamycin | mTORC1 | U87-MG | ~10 nM | (Literature values) |
Note: Specific IC50 values for this compound are not widely published. Researchers should determine these empirically in their system of interest.
Experimental Protocols
Protocol: Western Blot Analysis of Akt/mTOR Pathway Inhibition
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours to reduce basal pathway activity.
-
Pre-treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 10% serum) for 30 minutes.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-Akt (Ser473)
-
Total Akt
-
p-S6K (Thr389)
-
Total S6K
-
p-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect bands using an ECL substrate and an imaging system.
-
Visualizations
Caption: The Akt/mTOR signaling pathway and the expected inhibitory action of this compound.
Caption: A general experimental workflow for testing the effects of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Optimizing SBI-0640726 concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SBI-0640726 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the eukaryotic translation initiation factor 4G1 (eIF4G1). By targeting eIF4G1, it disrupts the formation of the eIF4F translation initiation complex. This complex is crucial for the initiation of cap-dependent translation of mRNA into protein. Consequently, inhibition of this complex can suppress the translation of proteins essential for cell growth and proliferation.
Q2: I thought this compound was an IRE1α inhibitor. Is this correct?
A2: This is a common misconception. While research often involves studying pathways related to cellular stress and survival, the direct target of this compound is eIF4G1, not IRE1α. It is a structural analog of the well-characterized eIF4F complex inhibitor, SBI-0640756. Therefore, its effects are primarily on protein translation, which can indirectly influence various cellular stress pathways.
Q3: What are the downstream signaling pathways affected by this compound?
A3: By disrupting the eIF4F complex, this compound can suppress the AKT/mTOR and NF-κB signaling pathways. This is because the translation of key components of these pathways is dependent on eIF4F activity.
Q4: In which types of in vitro assays is this compound typically used?
A4: this compound is primarily used in cell-based assays to study its effects on cell viability, proliferation, and the eIF4F-mediated translation pathway. Common assays include:
-
Cell viability assays (e.g., MTT, XTT, CellTiter-Glo®)
-
Western blotting to analyze the phosphorylation status of downstream targets in the AKT/mTOR pathway (e.g., p-AKT, p-S6K)
-
Co-immunoprecipitation assays to assess the integrity of the eIF4F complex
-
Polysome profiling to analyze translational efficiency
Q5: What is a recommended starting concentration range for in vitro experiments?
A5: Based on studies with its close analog SBI-0640756, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the IC50 for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or downstream signaling. | 1. Incorrect concentration: The concentration of this compound may be too low for the specific cell line. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. Incorrect target assumption: The experiment may be designed to measure effects on a pathway not directly modulated by eIF4G1 inhibition (e.g., expecting a direct effect on IRE1α activity). | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 0.01 µM to 50 µM). 2. Ensure the compound is stored as recommended (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. 3. Consider using a different cell line known to be sensitive to translation inhibitors or a positive control compound. 4. Re-evaluate the experimental design to focus on the known mechanism of action (eIF4F complex disruption and downstream AKT/mTOR signaling). |
| High background or off-target effects observed. | 1. Concentration too high: The concentration of this compound may be in a toxic range, leading to non-specific effects. 2. Solvent effects: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound and perform a careful dose-response analysis. 2. Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). |
| Variability between replicate experiments. | 1. Inconsistent cell seeding density: Variations in cell number can lead to different responses. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to variability. 3. Edge effects in multi-well plates: Evaporation from wells on the edge of the plate can concentrate the compound. | 1. Ensure a uniform cell suspension and accurate cell counting before seeding. 2. Use calibrated pipettes and prepare a master mix for dilutions where possible. 3. Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media or PBS to minimize evaporation. |
Quantitative Data
Note: The following data is for SBI-0640756, a close structural and functional analog of this compound. This data can be used as a reference for designing experiments with this compound, but optimization is recommended.
Table 1: In Vitro Growth Inhibition of Melanoma Cell Lines by SBI-0640756
| Cell Line | IC50 (µM) |
| UACC903 | ~2.5 |
| A375 | ~3.0 |
| SK-MEL-28 | ~4.5 |
| WM115 | >10 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of AKT/mTOR Pathway
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the indicated time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT, total AKT, p-S6K, total S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: eIF4F Translation Initiation Complex and the inhibitory action of this compound.
Caption: Simplified AKT/mTOR signaling pathway leading to protein translation.
Caption: Overview of the canonical NF-κB signaling pathway and its regulation by translation.
SBI-0640726 off-target effects and how to mitigate them
Welcome to the technical support center for SBI-0640726. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of eukaryotic translation initiation factor 4 gamma 1 (eIF4G1).[1][2] It disrupts the eIF4F translation initiation complex, which is crucial for cap-dependent translation of mRNA into protein.[1][2]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data detailing a comprehensive off-target profile for this compound. However, studies have shown that it can suppress AKT and NF-κB signaling pathways.[1][3] It is important to determine experimentally whether this is a direct off-target effect or a downstream consequence of eIF4G1 inhibition in your specific model system.
Q3: Why am I observing effects that are inconsistent with eIF4G1 inhibition?
Unanticipated cellular phenotypes could arise from off-target interactions. Small molecule inhibitors can sometimes bind to proteins other than their intended target, leading to unexpected biological responses. It is recommended to perform experiments to identify potential off-target interactions.
Q4: How can I confirm that the observed phenotype in my experiment is due to the inhibition of eIF4G1 and not an off-target effect?
To validate that the observed effects are on-target, consider the following control experiments:
-
Rescue experiments: If possible, overexpress a form of eIF4G1 that is resistant to this compound and assess if this reverses the phenotypic effects of the inhibitor.
-
Use of structurally distinct inhibitors: Compare the phenotype induced by this compound with that of other known eIF4F complex inhibitors that have a different chemical scaffold.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects are influencing your results, the following guide provides a systematic approach to investigate and mitigate them.
Problem: Inconsistent or unexpected experimental outcomes.
Possible Cause: Off-target activity of this compound.
Solutions:
-
In Silico Analysis (Hypothesis Generation):
-
Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. While not definitive, this can provide a list of candidates for experimental validation.
-
-
Biochemical Screening (Broad Spectrum Analysis):
-
Perform a kinase selectivity profiling assay, such as KINOMEscan, to assess the interaction of this compound against a large panel of kinases.[4][5] This is particularly relevant as the compound is reported to affect the AKT/mTOR pathway.
-
Utilize broader panels that screen against other protein families (e.g., GPCRs, ion channels, proteases) if your observations suggest non-kinase off-targets.
-
-
Cell-Based Target Engagement (Confirmation in a Physiological Context):
-
Conduct a Cellular Thermal Shift Assay (CETSA) to confirm the engagement of this compound with its intended target (eIF4G1) and to identify novel intracellular targets in an unbiased manner.
-
Data Presentation: Summarizing Selectivity Data
When you generate data from selectivity assays, it is crucial to organize it in a clear and comparable format. Below are template tables you can adapt for your own results.
Table 1: KINOMEscan Selectivity Profile of this compound (Example Data)
| Kinase Target | Binding Affinity (Kd, nM) | Percent Inhibition @ 1 µM |
| eIF4G1 (On-Target) | < 10 | 99% |
| Kinase A (Off-Target) | 150 | 85% |
| Kinase B (Off-Target) | 800 | 60% |
| Kinase C | > 10,000 | < 10% |
| Kinase D | > 10,000 | < 10% |
| Note: This table is for illustrative purposes. Users should replace the example data with their own experimental results. |
Table 2: CETSA Target Engagement in Response to this compound (Example Data)
| Protein Target | Thermal Shift (ΔTm, °C) with 10 µM this compound | p-value |
| eIF4G1 (On-Target) | + 4.2 | < 0.001 |
| Protein X (Potential Off-Target) | + 2.5 | < 0.05 |
| Protein Y (Potential Off-Target) | - 1.8 | < 0.05 |
| Housekeeping Protein (e.g., GAPDH) | + 0.1 | > 0.05 |
| Note: This table is for illustrative purposes. Users should replace the example data with their own experimental results. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of this compound binding to its target proteins in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Equipment for protein quantification (e.g., BCA assay)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies for target proteins and loading control)
Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest cells and wash with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the samples by Western blotting using antibodies against the target protein(s) and a loading control.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)
This workflow describes the general process for assessing the selectivity of this compound against a panel of kinases using a service like KINOMEscan.
Methodology:
-
Compound Submission:
-
Provide a sample of this compound at a specified concentration and purity to the service provider.
-
-
Primary Screen:
-
The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400).
-
The output is usually reported as "percent of control" or "percent inhibition."
-
-
Secondary Screen (Dose-Response):
-
For any "hits" identified in the primary screen (e.g., >80% inhibition), a dose-response experiment is performed to determine the dissociation constant (Kd) or IC50 value.
-
This provides a quantitative measure of the compound's potency for each potential off-target.
-
-
Data Analysis:
-
The results are typically provided in a tabular format and can be visualized as a "tree spot" diagram to illustrate the selectivity profile.
-
Analyze the data to identify any kinases that are inhibited with a potency close to that of the intended target.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by this compound and the potential for crosstalk.
Caption: this compound signaling pathway interactions.
Experimental Workflows
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Kinase selectivity profiling workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are EIF4G1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. plus.labcloudinc.com [plus.labcloudinc.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Improving KIRA-X Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KIRA-X, a novel small molecule inhibitor of IRE1α, in animal models. Our goal is to help you overcome common challenges and optimize the in vivo delivery of this compound for your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KIRA-X?
A1: KIRA-X is a potent and selective allosteric inhibitor of the inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of endoplasmic reticulum (ER) stress and its activation is implicated in various diseases.[1][2][3] Under ER stress, IRE1α oligomerizes and autophosphorylates, activating its RNase domain. This leads to the splicing of X-box binding protein 1 (XBP1) mRNA, a crucial step in the unfolded protein response (UPR).[1][4] KIRA-X functions as a Kinase-Inhibiting RNase Attenuator (KIRA), binding to the kinase domain of IRE1α and preventing its autophosphorylation. This allosterically inhibits the RNase activity, thereby reducing XBP1 splicing and downstream UPR signaling.[1]
Q2: What are the common challenges encountered when delivering small molecule inhibitors like KIRA-X in animal models?
A2: Translating the biochemical potency of small molecule inhibitors into in vivo efficacy can be challenging.[5] Common issues include poor cellular permeability, rapid metabolic clearance, and low oral bioavailability.[5] These factors can significantly impact the compound's effectiveness in preclinical models. Strategic optimization of the lead molecule and formulation is often necessary to achieve significant tumor growth inhibition or other desired therapeutic outcomes in animal models.[5]
Q3: What are the recommended starting doses and administration routes for KIRA-X in mice?
A3: Based on preclinical studies with similar IRE1α inhibitors, a typical starting point for systemic administration in mice is in the range of 10-50 mg/kg. The route of administration will depend on the formulation and experimental goals. For systemic effects, intraperitoneal (i.p.) or oral (p.o.) administration are common. For localized delivery, such as in models of retinal degeneration, intravitreal injections may be employed.[1] It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and disease context.
Q4: How can I assess the in vivo efficacy of KIRA-X?
A4: The efficacy of KIRA-X can be evaluated by measuring its impact on IRE1α signaling and the disease phenotype. A key pharmacodynamic marker is the level of spliced XBP1 (XBP1s) in target tissues. A significant reduction in XBP1s indicates successful target engagement. This can be measured by PCR.[3] Additionally, assessing downstream markers of ER stress and apoptosis, as well as disease-specific readouts (e.g., tumor growth, reduction in fibrosis), will be crucial for determining efficacy.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor solubility of KIRA-X. | Optimize the formulation. Consider using solubility-enhancing excipients such as cyclodextrins, or formulating as a nano-suspension. |
| Rapid first-pass metabolism. | Consider alternative routes of administration that bypass the liver, such as intraperitoneal or subcutaneous injection. | |
| Lack of Efficacy | Insufficient target engagement. | Increase the dose or dosing frequency. Confirm target engagement by measuring XBP1 splicing in the target tissue. |
| Inappropriate animal model. | Ensure the chosen animal model has a disease mechanism that is dependent on IRE1α signaling. | |
| Compound instability. | Assess the stability of KIRA-X in the formulation and under physiological conditions. | |
| Observed Toxicity | Off-target effects. | Perform a selectivity screen against a panel of kinases to identify potential off-target activities. |
| High peak plasma concentrations. | Consider a different formulation that provides a more sustained release profile. Intermittent dosing schedules may also mitigate toxicity.[6] | |
| Variability in Response | Inconsistent dosing technique. | Ensure all personnel are properly trained on the administration technique to minimize variability. |
| Biological variability in animals. | Increase the number of animals per group to achieve sufficient statistical power. |
Experimental Protocols
Protocol 1: Assessment of XBP1 Splicing in Mouse Tissue
-
Tissue Collection and RNA Extraction:
-
Euthanize mice at the desired time point after KIRA-X administration.
-
Immediately collect the target tissue and snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
Extract total RNA using a standard protocol (e.g., TRIzol reagent or a column-based kit).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamer primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Primer sequences (mouse):
-
Forward: 5'-ACACGCTTGGGAATGGACAC-3'
-
Reverse: 5'-CCATGGGAAGATGTTCTGGG-3'
-
-
-
Gel Electrophoresis:
-
Resolve the PCR products on a 3% agarose (B213101) gel.
-
Unspliced XBP1 will appear as a larger band, while spliced XBP1 will be a smaller band.
-
The presence of a PstI restriction site in the unspliced product can be used for confirmation.[3]
-
Visualizations
Caption: The IRE1α signaling pathway under ER stress and its inhibition by KIRA-X.
Caption: A general experimental workflow for evaluating KIRA-X in an animal model.
References
- 1. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. papalab.ucsf.edu [papalab.ucsf.edu]
- 4. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 6. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SBI-0640726 Cytotoxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SBI-0640726 in cytotoxicity and cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4F (eIF4F) complex. Specifically, it is designed to inhibit the function of eIF4G1, a key scaffolding protein within this complex. By disrupting the eIF4F complex, this compound effectively inhibits cap-dependent translation, a critical process for the synthesis of many proteins involved in cell growth and proliferation. This disruption of protein synthesis is the primary mechanism behind its cytotoxic and anti-proliferative effects.
Q2: Is this compound an IRE1α inhibitor?
A2: Currently, there is no substantial evidence in the public domain to suggest that this compound directly inhibits IRE1α. Its primary and well-characterized target is the eIF4F translation initiation complex. It is crucial to distinguish between the primary target and potential off-target effects. Researchers should validate the specific pathways affected by this compound in their experimental system.
Q3: What are the expected cytotoxic effects of this compound on cancer cells?
A3: As an inhibitor of protein synthesis, this compound is expected to induce cytotoxicity and inhibit the proliferation of cancer cells. Cancer cells often have a high demand for protein synthesis to sustain their rapid growth and division, making them particularly sensitive to inhibitors of the translation machinery. The cytotoxic effects are typically dose-dependent.
Q4: Are there any known off-target effects of this compound?
A4: While the primary target of this compound is the eIF4F complex, like many small molecule inhibitors, there is a potential for off-target effects. The analog SBI-0640756 has been noted to suppress AKT and NF-κB signaling.[1] It is recommended that researchers perform appropriate control experiments to validate the specificity of the effects observed in their particular cell lines and experimental conditions.
Q5: What is the difference between a cytotoxicity assay and a cell viability assay?
A5: A cytotoxicity assay measures the degree to which a compound is toxic to cells, often by quantifying cell death or damage to the cell membrane. A cell viability assay, on the other hand, measures the overall health of a cell population, which can be assessed through metabolic activity or the number of living cells. While related, they measure different aspects of cellular response to a compound.
Data Presentation
Disclaimer: Specific IC50 values for this compound are not widely available in the public domain. The following data is for its close structural analog, SBI-0640756 , and should be used as a reference point for experimental design. Researchers are strongly encouraged to determine the IC50 of this compound in their specific cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) of SBI-0640756 |
| A375 | Melanoma | ~1.5 |
| SK-MEL-28 | Melanoma | ~2.0 |
| MCF-7 | Breast Cancer | Not widely reported |
| MDA-MB-231 | Breast Cancer | Not widely reported |
| A549 | Lung Cancer | Not widely reported |
| H1299 | Lung Cancer | Not widely reported |
Troubleshooting Guides
Issue 1: Higher than expected cell viability or no dose-response observed in MTT/XTT assays.
-
Possible Cause 1: Altered Metabolic Activity. As this compound inhibits protein synthesis, it can induce cellular stress responses that may paradoxically increase mitochondrial reductase activity in the short term, leading to a stronger colorimetric signal in MTT or XTT assays and an overestimation of cell viability.
-
Troubleshooting Tip:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint where the cytotoxic effects are not masked by a temporary increase in metabolic activity.
-
Alternative Assays: Use a non-metabolic based assay, such as Crystal Violet or SRB, which measure total protein content, or a direct cell counting method (e.g., Trypan Blue exclusion) to confirm the results.
-
-
-
Possible Cause 2: Compound Precipitation. this compound, like many small molecules, may have limited solubility in aqueous solutions, leading to precipitation at higher concentrations.
-
Troubleshooting Tip:
-
Solubility Check: Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the cells.
-
-
Issue 2: Inconsistent results or high variability in Crystal Violet or SRB assays.
-
Possible Cause 1: Reduced Protein Content. Since this compound inhibits protein synthesis, treated cells will have a lower total protein content compared to untreated cells, independent of cell number. This can lead to an underestimation of cell viability.
-
Troubleshooting Tip:
-
Assay Calibration: When establishing the linear range of the assay, consider that the signal-to-cell number ratio may differ between treated and untreated cells.
-
Complementary Assays: Corroborate the findings with an assay that is not dependent on protein content, such as a direct cell count or a DNA-based proliferation assay.
-
-
-
Possible Cause 2: Incomplete Washing or Staining. Uneven washing can leave residual dye, while incomplete staining will result in a weaker signal.
-
Troubleshooting Tip:
-
Gentle and Consistent Washing: Wash the wells gently but thoroughly to remove all unbound dye. Ensure all wells are washed in the same manner.
-
Sufficient Staining Time: Ensure the staining solution covers the entire bottom of the well and incubate for the recommended time to allow for complete staining.
-
-
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
Crystal Violet Cytotoxicity Assay
This assay measures the number of adherent cells by staining the total protein and DNA.
Materials:
-
Crystal Violet solution (0.5% in 20% methanol)
-
PBS (Phosphate-Buffered Saline)
-
33% Acetic Acid
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with different concentrations of this compound for the desired duration.
-
Gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.
-
Remove the methanol and let the plate air dry.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Wash the plate with water to remove excess stain.
-
Air dry the plate completely.
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Read the absorbance at 590 nm using a microplate reader.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay quantifies the total protein content of adherent cells.
Materials:
-
SRB solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Add 50 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Visualizations
Caption: this compound inhibits the eIF4F complex, disrupting protein synthesis.
Caption: Workflow for the MTT cell viability assay.
References
Technical Support Center: Overcoming Resistance to IRE1α Inhibitors in Cancer Research
A-Hub for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for overcoming resistance to IRE1α inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research with IRE1α inhibitors like SBI-0640726.
Disclaimer: Specific experimental data and resistance mechanisms for the compound this compound are not extensively documented in publicly available literature. Therefore, this guide provides information based on the established mechanisms of action and resistance observed for the broader class of IRE1α inhibitors. The name "this compound" is used as a representative example of an IRE1α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IRE1α inhibitors?
A1: IRE1α (Inositol-requiring enzyme 1α) is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR).[1][2] IRE1α possesses both a kinase and an endoribonuclease (RNase) domain.[3] Most IRE1α inhibitors target either the kinase domain, preventing autophosphorylation and subsequent activation of the RNase domain, or directly inhibit the RNase activity.[1] The primary therapeutic goal of inhibiting IRE1α is to block the splicing of X-box binding protein 1 (XBP1) mRNA, a transcription factor that promotes the expression of genes involved in protein folding, ER-associated degradation, and antioxidant responses, thereby promoting cancer cell survival under stress.[1][2]
Q2: Why do some cancer cell lines exhibit intrinsic resistance to IRE1α inhibitors?
A2: Intrinsic resistance to IRE1α inhibitors can arise from several factors. One key reason is the absence or low expression of XBP1 in certain cancer cells.[4] Since the pro-survival effects of IRE1α are often mediated through XBP1s, cells that do not rely on this pathway for survival will be inherently resistant to inhibitors targeting this axis.[4] Additionally, some cancer types may have a defective IRE1α-XBP1 pathway, rendering inhibitors of this pathway ineffective.[1]
Q3: What are the known mechanisms of acquired resistance to IRE1α inhibitors?
A3: Acquired resistance can develop through various mechanisms. Cancer cells may adapt to IRE1α inhibition by upregulating alternative survival pathways that compensate for the loss of XBP1s-mediated signaling. Another potential mechanism is the upregulation of microRNAs, such as miR-34a, which has been shown to confer resistance to IRE1α inhibitors in some contexts.[4]
Q4: Can IRE1α inhibition have opposing effects in different cancer types?
A4: Yes, the role of the IRE1α pathway in cancer is context-dependent and can be either pro-tumorigenic or anti-tumorigenic. In some cancers, such as multiple myeloma and acute myeloid leukemia, the IRE1α-XBP1s pathway is strongly associated with cell survival and proliferation, making it a good therapeutic target.[1][4] However, in other contexts, sustained IRE1α activation can lead to apoptosis through a process called Regulated IRE1-Dependent Decay (RIDD), where IRE1α degrades specific mRNAs and microRNAs. In such cases, inhibiting IRE1α could paradoxically promote tumor survival.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with IRE1α inhibitors.
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability after treatment with this compound. | The cancer cell line may be intrinsically resistant. | - Confirm IRE1α and XBP1 expression levels in your cell line via Western blot or qPCR.- Assess the functional status of the IRE1α pathway by measuring XBP1 splicing upon induction of ER stress (e.g., with tunicamycin (B1663573) or thapsigargin).- Consider using a different cell line known to be dependent on the IRE1α-XBP1 pathway for survival. |
| The compound may not be active or used at the correct concentration. | - Verify the purity and activity of your this compound stock.- Perform a dose-response curve to determine the optimal concentration for your cell line.- Ensure proper storage of the compound as per the manufacturer's instructions. | |
| Development of resistance after initial sensitivity to this compound. | Upregulation of compensatory survival pathways. | - Perform RNA sequencing or proteomic analysis on sensitive and resistant cells to identify differentially expressed genes or proteins.- Investigate the involvement of alternative UPR branches (PERK and ATF6) or other pro-survival pathways (e.g., PI3K/Akt, MAPK). |
| Alterations in the IRE1α-XBP1 pathway. | - Sequence the IRE1α and XBP1 genes in resistant cells to check for mutations.- Analyze the expression of microRNAs known to be involved in IRE1α signaling and resistance, such as miR-34a.[4] | |
| Inconsistent results between experiments. | Variations in experimental conditions. | - Standardize cell seeding density, treatment duration, and passage number.- Ensure consistent levels of ER stress if using an inducing agent.- Use a positive control (a known sensitive cell line) and a negative control (a known resistant cell line or vehicle-treated cells) in every experiment. |
Strategies to Overcome Resistance
| Resistance Mechanism | Proposed Strategy | Rationale |
| Absence or low expression of XBP1 | This represents a mechanism of intrinsic resistance. | In cells that are not dependent on the IRE1α-XBP1 pathway, targeting this pathway will not be effective. Alternative therapeutic strategies should be considered.[4] |
| Upregulation of compensatory pro-survival pathways | Combination Therapy: Combine the IRE1α inhibitor with inhibitors of the identified compensatory pathways (e.g., PI3K/Akt or MAPK inhibitors). | Simultaneously blocking the primary and compensatory survival pathways can prevent the cancer cells from escaping the effects of the IRE1α inhibitor. |
| Combination with Proteasome Inhibitors: Use this compound in combination with a proteasome inhibitor like bortezomib. | Proteasome inhibitors induce significant ER stress by causing the accumulation of misfolded proteins. This can synergize with IRE1α inhibition to induce apoptosis. This combination has shown promise in multiple myeloma.[1] | |
| Combination with Chemotherapy: Combine this compound with standard chemotherapeutic agents such as cisplatin (B142131). | In some cancers, like ovarian cancer, inhibiting the IRE1α pathway can re-sensitize resistant cells to cisplatin.[5] | |
| Combination with other targeted therapies: For example, with the WEE1 inhibitor AZD1775 in TP53 mutant ovarian cancer. | The WEE1 inhibitor can induce ER stress, and co-inhibition of the pro-survival IRE1α-XBP1s pathway can enhance the apoptotic response.[6] | |
| Upregulation of specific microRNAs (e.g., miR-34a) | MicroRNA-based therapies: Use of miR-34a antagonists. | Silencing of miR-34a has been shown to restore sensitivity to IRE1α inhibitors in acute myeloid leukemia cells.[4] |
Representative Experimental Data
Table 1: Effect of a Representative IRE1α Inhibitor (this compound) on the Viability of Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| Sensitive (e.g., MM.1S) | Vehicle (DMSO) | - | 100 ± 5.2 |
| This compound | 1 | 75 ± 4.1 | |
| 5 | 42 ± 3.5 | ||
| 10 | 21 ± 2.8 | ||
| Resistant (e.g., MM.1R) | Vehicle (DMSO) | - | 100 ± 6.1 |
| This compound | 1 | 98 ± 5.5 | |
| 5 | 95 ± 4.9 | ||
| 10 | 91 ± 5.3 |
Data are representative and should be generated for each specific cell line and experimental condition.
Experimental Protocols
XBP1 Splicing Assay
This assay is crucial for confirming the on-target activity of an IRE1α inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with an ER stress inducer (e.g., 1 µg/mL tunicamycin or 1 µM thapsigargin) in the presence or absence of this compound at various concentrations for 4-6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
RT-PCR: Perform reverse transcription to generate cDNA. Subsequently, perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Gel Electrophoresis: Separate the PCR products on a 3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.
-
Analysis: Quantify the band intensities to determine the ratio of spliced to unspliced XBP1. A potent IRE1α inhibitor should reduce the amount of XBP1s in the presence of an ER stress inducer.
Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of the IRE1α inhibitor.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours, depending on the cell line's doubling time.
-
Viability Measurement: Add a viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Measure the absorbance or luminescence according to the manufacturer's instructions. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for UPR Markers
This assay helps to assess the overall status of the UPR pathways.
Protocol:
-
Protein Extraction: Treat cells as described for the XBP1 splicing assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key UPR proteins such as IRE1α, phospho-IRE1α, XBP1s, BiP/GRP78, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: IRE1α signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating resistance to IRE1α inhibitors.
References
- 1. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRE1α inhibitor reduces cisplatin resistance in ovarian cancer by modulating IRE1α/XBP1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SBI-0640726, a Novel IRE1α Inhibitor
Disclaimer: As SBI-0640726 is an experimental designation, publicly available data is limited. This guide provides troubleshooting and experimental context based on the known pharmacology of Inositol-Requiring Enzyme 1α (IRE1α) inhibitors. The quantitative data and protocols are illustrative and should be adapted based on empirical findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is designed as an inhibitor of IRE1α, a key sensor and transducer of the Unfolded Protein Response (UPR). IRE1α possesses two distinct enzymatic activities: a serine/threonine kinase and an endoribonuclease (RNase).[1][2] IRE1α inhibitors can be broadly categorized:
-
Kinase Inhibitors: These compounds bind to the ATP-binding pocket of the kinase domain. Depending on the conformation they stabilize, they can allosterically inhibit the RNase activity (Type II inhibitors) or sometimes even activate it (Type I inhibitors).[2][3]
-
RNase Inhibitors: These directly target the RNase active site, preventing the processing of its substrates.[1][3]
This compound's specific mode of inhibition (kinase vs. RNase, competitive vs. allosteric) should be determined experimentally.
Q2: What are the primary downstream cellular effects of inhibiting IRE1α?
A2: Inhibition of IRE1α's RNase activity blocks two key downstream signaling pathways:
-
XBP1 mRNA Splicing: Under ER stress, IRE1α removes a 26-nucleotide intron from X-box binding protein 1 (XBP1) mRNA.[4][5] This produces a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and ER-associated degradation (ERAD) to restore homeostasis.[4] Inhibition of this process prevents the production of XBP1s.
-
Regulated IRE1-Dependent Decay (RIDD): Activated IRE1α can also degrade a subset of mRNAs and microRNAs localized to the ER membrane, a process known as RIDD.[2][4] This reduces the protein load on the ER. The functional consequences of RIDD are context-dependent and can influence cell fate.[2]
Q3: How should I prepare and store this compound?
A3: For a typical small molecule inhibitor, the following guidelines apply:
-
Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before each experiment. Be mindful of the final solvent concentration, which should be kept low (typically <0.1%) and consistent across all treatments, including vehicle controls.
Q4: What are essential controls for experiments involving this compound?
A4:
-
Vehicle Control: Treat cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control (ER Stress Inducer): Use a known ER stress-inducing agent like Tunicamycin or Thapsigargin to robustly activate the IRE1α pathway. This is crucial for validating that the pathway is active in your experimental system.
-
Positive Control (Known Inhibitor): If available, use a well-characterized IRE1α inhibitor (e.g., KIRA6 for a kinase inhibitor, 4µ8C for an RNase inhibitor) as a benchmark for comparing efficacy.
Troubleshooting Guides
Issue 1: High variability in results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Cellular State | Standardize cell culture conditions. Ensure cell passage number is consistent and low. Seed cells to achieve a consistent confluency (e.g., 70-80%) at the time of treatment, as cell density can impact ER stress levels. |
| Compound Instability | Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Prepare working dilutions immediately before use. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique, especially when preparing serial dilutions. For very small volumes, consider preparing a larger volume of a lower concentration stock. |
| Assay Timing | The kinetics of IRE1α activation and XBP1 splicing can be transient. Perform a time-course experiment to identify the optimal duration for ER stress induction and inhibitor treatment in your specific cell model. |
Issue 2: this compound shows no effect on XBP1 splicing.
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Verify the integrity of the compound. If possible, confirm its identity and purity via analytical methods like LC-MS or NMR. |
| Suboptimal Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., from 1 nM to 50 µM) to determine the IC50 value. |
| Insufficient Pathway Activation | Ensure the IRE1α pathway is being robustly activated. Co-treat with a potent ER stress inducer (e.g., 1-5 µg/mL Tunicamycin). Confirm activation in your positive control by measuring XBP1s levels. |
| Cell Model Insensitivity | Some cell lines may have low basal IRE1α activity or may rely on other UPR branches for survival.[6] Confirm IRE1α expression in your chosen cell line. Consider testing alternative, more sensitive cell lines (e.g., multiple myeloma cell lines are often XBP1-dependent).[7] |
| Assay Failure | Validate your XBP1 splicing assay (qPCR or conventional PCR). Ensure primers are specific and can distinguish between the spliced (XBP1s) and unspliced (XBP1u) forms. Check the efficiency of your reverse transcription and PCR steps. |
Issue 3: Observed cytotoxicity is higher than expected or occurs at concentrations where IRE1α is not inhibited.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | This is common with kinase inhibitors.[8] Perform a kinase selectivity screen to identify other potential targets. Compare the cytotoxic IC50 with the cellular IC50 for XBP1 splicing inhibition. A large discrepancy suggests off-target toxicity. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells and is consistent across all treatment groups, including the vehicle control. |
| Terminal UPR Induction | Prolonged or potent inhibition of adaptive UPR signaling can push cells towards apoptosis.[2] Assess markers of apoptosis (e.g., cleaved Caspase-3, Annexin V staining) in parallel with IRE1α inhibition. |
Quantitative Data Summary (Illustrative)
The following tables present hypothetical data for this compound to serve as a reference.
Table 1: In Vitro Enzymatic Activity
| Assay Type | Target | IC50 (nM) |
| Kinase Activity Assay | Recombinant Human IRE1α (Kinase Domain) | 85 |
| RNase Activity FRET Assay | Recombinant Human IRE1α (RNase Domain) | 210 |
Table 2: Cellular Activity
| Cell Line | Cancer Type | Assay | IC50 (µM) |
| RPMI-8226 | Multiple Myeloma | XBP1 Splicing Inhibition (qPCR) | 1.2 |
| HCT116 | Colorectal Cancer | XBP1 Splicing Inhibition (qPCR) | 3.5 |
| RPMI-8226 | Multiple Myeloma | Cell Viability (72h) | 2.5 |
| HCT116 | Colorectal Cancer | Cell Viability (72h) | > 10 |
Experimental Protocols
Protocol: Measuring Inhibition of Tunicamycin-Induced XBP1 mRNA Splicing via RT-qPCR
This protocol details a method to assess the efficacy of this compound in a cellular context.
1. Cell Seeding:
-
Plate RPMI-8226 cells in a 12-well plate at a density of 0.5 x 10^6 cells/mL in 1 mL of RPMI-1640 medium supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C and 5% CO2.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat cells by adding the desired final concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 1 hour.
3. ER Stress Induction:
-
Add Tunicamycin to a final concentration of 2.5 µg/mL to all wells except the untreated negative control.
-
Incubate for an additional 4-6 hours.
4. RNA Extraction:
-
Harvest cells and pellet by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Elute RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop).
5. cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
6. Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green-based master mix.
-
Use primers designed to specifically amplify total XBP1 (both spliced and unspliced) and spliced XBP1 (XBP1s). A housekeeping gene (e.g., GAPDH, ACTB) should be used for normalization.
-
Example Primer Sequences (Human):
-
Total XBP1-Fwd: 5'-CCT TGT AGT TGA GAA CCA GG-3'
-
Total XBP1-Rev: 5'-GGG GCT TGG TAT ATA TGT GG-3'
-
Spliced XBP1-Fwd: 5'-CTG AGT CCG AAT CAG GTG CAG-3'
-
Spliced XBP1-Rev: 5'-GTC CAT GGG GAG ATG TTC TGG-3'
-
GAPDH-Fwd: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
GAPDH-Rev: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
Run the qPCR plate on a real-time PCR system.
7. Data Analysis:
-
Calculate ΔCt values by normalizing the Ct value of the target gene (XBP1s) to the Ct value of the housekeeping gene (GAPDH).
-
Calculate ΔΔCt values by normalizing the ΔCt of treated samples to the ΔCt of the Tunicamycin-only treated sample.
-
The relative expression (fold change) of XBP1s is calculated as 2^(-ΔΔCt).
-
Plot the percentage of XBP1s inhibition against the log concentration of this compound to determine the IC50 value.
Mandatory Visualizations
Caption: The IRE1α signaling pathway under ER stress and the point of inhibition.
Caption: Experimental workflow for testing the inhibition of XBP1 splicing.
References
- 1. What are IRE1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Molecular Mechanism of ER Stress Signaling by the Unfolded Protein Response Signal Activator IRE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Refining SBI-0640726 treatment protocols for specific cell types
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SBI-0640726, an eIF4G1 inhibitor with anti-proliferative activity in melanoma. The information is curated from preclinical studies involving this compound and its structural analog, SBI-0640756.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the eukaryotic translation initiation factor 4G1 (eIF4G1). By targeting eIF4G1, it disrupts the formation of the eIF4F translation initiation complex. This disruption leads to the inhibition of downstream signaling pathways, including the AKT/mTOR and NF-κB pathways, ultimately resulting in anti-proliferative effects in cancer cells.[1]
Q2: In which cancer cell types has this compound or its analog SBI-0640756 shown activity?
A2: Preclinical studies have demonstrated the activity of this compound and its analog SBI-0640756 in human melanoma cell lines, particularly those harboring BRAF V600E and NRAS mutations.[1] The analog, SBI-0640756, has also shown efficacy in NF1-mutant melanomas.[2]
Q3: What is the relationship between this compound and SBI-0640756?
A3: this compound is a structural analog of SBI-0640756.[1] Both compounds were developed as inhibitors of the eIF4F complex. The primary research paper focuses heavily on SBI-0640756, but confirms that this compound also inhibits Akt/mTOR signaling.[1]
Troubleshooting Guide
Problem 1: No significant inhibition of cell proliferation observed.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can be cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on studies with its analog SBI-0640756, a concentration range of 0.5 µM to 10 µM can be a starting point for melanoma cell lines.
-
-
Possible Cause 2: Insufficient Treatment Duration. The effect of the inhibitor may not be apparent after a short incubation time.
-
Solution: Extend the treatment duration. Experiments with the analog SBI-0640756 have utilized incubation times of up to 72 hours.[3]
-
-
Possible Cause 3: Cell Line Resistance. The cell line used may be inherently resistant to eIF4G1 inhibition.
-
Solution: Confirm the expression of eIF4G1 in your cell line. Consider using a positive control cell line known to be sensitive to this class of inhibitors, such as a BRAF or NRAS mutant melanoma cell line.[1]
-
-
Possible Cause 4: Compound Instability. The compound may be degrading in the culture medium.
-
Solution: Prepare fresh stock solutions and add the compound to the culture medium immediately before use. While specific stability data for this compound is not available, its analog SBI-0640756 is water-soluble and can be stored at -80°C for up to two years.[3]
-
Problem 2: Inconsistent results in Western blot analysis for downstream targets (e.g., p-Akt, p-S6).
-
Possible Cause 1: Incorrect timing for cell lysis. The phosphorylation status of signaling proteins can be transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing the inhibition of AKT and mTOR signaling after this compound treatment.
-
-
Possible Cause 2: Suboptimal antibody performance.
-
Solution: Ensure your primary and secondary antibodies are validated for the specific targets and species. Run appropriate positive and negative controls for your western blots.
-
-
Possible Cause 3: Low protein concentration.
-
Solution: Ensure adequate protein is loaded onto the gel. Perform a protein quantification assay (e.g., BCA) on your lysates.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of the related compound SBI-0640756 in various melanoma cell lines after a 72-hour treatment, which can serve as a reference for designing experiments with this compound.
| Cell Line | Genotype | IC50 (µM) of SBI-0640756 |
| WM793 | BRAF V600E | ~1.5 |
| Lu1205 | BRAF V600E | ~2.0 |
| WM1346 | NRAS Q61R | ~1.8 |
| WM1366 | NRAS Q61K | ~2.2 |
Data extracted from studies on the analog SBI-0640756 and may be used as a starting point for this compound experiments.[3]
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline based on methods used for the analog SBI-0640756.[3]
-
Cell Seeding: Seed cells (e.g., 1500 cells/well) in a 384-well plate and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Add the diluted compound to the cells. Include DMSO-treated wells as a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an ATP-based luminescence assay (e.g., ATPlite).
-
Data Analysis: Calculate cell growth inhibition as a percentage of the DMSO-treated control and plot against the log of the drug concentration to determine the IC50 value.
Western Blot Analysis
This is a general protocol for assessing the inhibition of downstream signaling pathways.
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-S6, S6, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
SBI-0640726 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the eIF4G1 inhibitor, SBI-0640726. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as SBI-756) is a first-in-class small molecule inhibitor that targets the eukaryotic translation initiation factor 4G1 (eIF4G1).[1][2] By binding to eIF4G1, it disrupts the formation of the eIF4F translation initiation complex.[1][2] This complex is crucial for cap-dependent translation of many mRNAs, particularly those involved in cell growth, proliferation, and survival.[3][4] this compound has been shown to impair the assembly of the eIF4F complex independently of the mTOR signaling pathway and can also suppress AKT and NF-κB signaling.[2][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the integrity and activity of this compound. Recommendations for both the solid powder and stock solutions are summarized below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For example, a stock solution can be prepared by dissolving the compound in fresh, anhydrous DMSO to a concentration of up to 80 mg/mL.[2] It is crucial to use high-quality, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[2] For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should not be stored for more than one day.[6]
Q4: My experimental results are inconsistent. Could degradation of this compound be the cause?
A4: Inconsistent results can indeed be a sign of compound degradation. To minimize this possibility, ensure you are adhering to the recommended storage and handling protocols. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. If you suspect degradation, it is recommended to use a fresh vial of the compound or a newly prepared stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity in cell-based assays | 1. Compound Degradation: Improper storage or handling of this compound powder or stock solutions. 2. Incorrect Concentration: Errors in calculating dilutions for the working solution. 3. Cell Line Resistance: The specific cell line may have intrinsic or acquired resistance mechanisms. | 1. Prepare fresh stock solutions from a new vial of this compound powder. Ensure aliquots are stored at -80°C and protected from light. Avoid using stock solutions that have been stored at -20°C for more than a month. 2. Double-check all calculations for dilutions. 3. Verify the expression and activity of the eIF4F complex in your cell line. |
| Precipitation of the compound in media | 1. Low Solubility: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. 2. Solvent Shock: The DMSO concentration in the final working solution is too high, causing the compound to crash out. | 1. Ensure the final concentration of this compound in your experiment is within its soluble range. 2. Keep the final DMSO concentration in the cell culture medium low (typically below 0.5%) to maintain solubility. |
| Inconsistent results between experiments | 1. Freeze-Thaw Cycles: Repeatedly freezing and thawing of the main stock solution can lead to degradation. 2. Variability in Solution Preparation: Inconsistencies in preparing working solutions. | 1. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2] 2. Standardize the protocol for preparing working solutions, ensuring the same solvent and dilution steps are used each time. |
Quantitative Data Summary
Storage and Stability of this compound[2]
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years |
| Stock Solution in Solvent | -80°C | 1 year |
| Stock Solution in Solvent | -20°C | 1 month |
Solubility of this compound[2]
| Solvent | Solubility |
| DMSO | 80 mg/mL (197.61 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is adapted from methodologies used to assess the effect of this compound on melanoma cell lines.[2]
-
Cell Plating: Plate melanoma cells in 384-well plates at a density of 1,500 cells per well.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound (e.g., 1, 2, 5 µmol/L). A DMSO-treated control group should be included.
-
Incubation: Incubate the plates for 48 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate growth inhibition as a percentage relative to the DMSO-treated controls and plot the results against the log of the drug concentration to determine the IC50 value.
Visualizations
Signaling Pathway of eIF4F Complex Inhibition
Caption: Mechanism of this compound action on the eIF4F translation initiation complex.
Experimental Workflow for In Vitro Assay
Caption: A typical experimental workflow for evaluating this compound in cell culture.
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common issues with this compound experiments.
References
- 1. SBI-0640756 Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. TARGETING THE eIF4F TRANSLATION INITIATION COMPLEX: A CRITICAL NEXUS FOR CANCER DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SBI-0640756 attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Interpreting Unexpected Data from IRE1α Inhibitor Experiments
This guide is designed for researchers, scientists, and drug development professionals utilizing novel IRE1α inhibitors, such as SBI-0640726. The troubleshooting advice and frequently asked questions (FAQs) are based on data from well-characterized, publicly available IRE1α inhibitors that serve as illustrative examples for navigating unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My IRE1α inhibitor potently inhibits XBP1 splicing in my cellular assay, but I don't observe the expected level of cytotoxicity in my cancer cell line. Is the compound not working?
A1: This is a frequently observed and important finding. While the IRE1α-XBP1 pathway is a critical component of the Unfolded Protein Response (UPR) and is often upregulated in cancer, its direct inhibition does not universally lead to cell death in vitro.[1][2]
-
Cellular Context is Key: Many tumor cell lines have developed compensatory survival mechanisms that make them less reliant on the IRE1α pathway alone for survival in standard culture conditions.[2]
-
Lack of Viability Impact with Potent Inhibitors: Studies with highly selective and potent IRE1α inhibitors, such as compounds 16 and 18 (analogs of KIRA compounds), have shown that despite near-complete reduction of spliced XBP1 (XBP1s), there was no significant impact on the viability of over 300 tumor cell lines.[1][2]
-
Alternative Roles of IRE1α: IRE1α has functions beyond XBP1 splicing, including Regulated IRE1-Dependent Decay (RIDD) of other mRNAs and microRNAs.[3][4] The net effect of inhibiting IRE1α can be complex and may not always default to apoptosis.
Troubleshooting Suggestion: Consider exploring the role of your inhibitor in more physiologically relevant models, such as in vivo xenografts or co-culture systems that mimic the tumor microenvironment.[5] Additionally, investigate combination therapies. For example, IRE1α inhibitors have shown synergistic effects when combined with proteasome inhibitors like bortezomib (B1684674) in multiple myeloma models.[5][6]
Q2: I'm observing cellular effects that seem unrelated to the IRE1α pathway, such as changes in inflammation or other signaling pathways. Could this be an off-target effect?
A2: Yes, off-target effects are a critical consideration for any small molecule inhibitor. Even with highly selective compounds, unexpected phenotypes can arise from interactions with other cellular targets.
-
Case Study - KIRA6: The IRE1α inhibitor KIRA6 has been reported to possess anti-inflammatory properties independent of its action on IRE1α.[7][8]
-
It can inhibit leukotriene biosynthesis by directly interacting with and inhibiting p38 and ERK MAP kinases.[7]
-
It has also been shown to curtail inflammation by targeting cytosolic HSP60 in the NF-κB pathway.[8]
-
In studies on mast cells, KIRA6 was found to inhibit the kinase activity of Lyn, a key signaling molecule in allergic responses, in an IRE1α-independent manner.[9]
-
Troubleshooting Suggestions:
-
Control Experiments: To confirm that the observed phenotype is due to IRE1α inhibition, perform rescue experiments by overexpressing a drug-resistant mutant of IRE1α or use structurally distinct IRE1α inhibitors to see if they phenocopy the effects.
-
Target Engagement Assays: If possible, perform target engagement assays (e.g., cellular thermal shift assay) to confirm that your compound is binding to IRE1α in cells at the concentrations you are using.
-
Kinase Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions.
Q3: My inhibitor seems to have opposing effects on IRE1α's kinase and RNase activities. Is this possible?
A3: Yes, this paradoxical effect has been documented. The kinase and RNase functions of IRE1α are allosterically regulated, and some ATP-competitive inhibitors can have divergent effects on these two activities.
-
Case Study - APY29: APY29 is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α. While it inhibits the trans-autophosphorylation (kinase activity) of IRE1α, it paradoxically promotes the oligomerization of the enzyme, leading to an activation of its RNase domain.[3][10][11] This highlights the complex relationship between the different domains of the IRE1α protein.
Troubleshooting Suggestion: When characterizing a novel IRE1α inhibitor, it is crucial to assay both its kinase and RNase activities independently to fully understand its mechanism of action. An inhibitor that only targets the kinase activity might not necessarily inhibit the downstream RNase-mediated events like XBP1 splicing.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action(s) |
| No inhibition of XBP1 splicing | 1. Compound instability or poor cell permeability.2. Insufficient compound concentration.3. The inhibitor only affects kinase activity, not RNase activity (see APY29 example).4. The specific cell line has low basal IRE1α activity. | 1. Verify compound stability and solubility in your media. Assess cell permeability using appropriate assays.2. Perform a dose-response experiment to determine the optimal concentration.3. Test the compound in an in vitro RNase assay using recombinant IRE1α and an XBP1 substrate.4. Ensure you are inducing ER stress with an agent like tunicamycin (B1663573) or thapsigargin (B1683126) to activate the IRE1α pathway. |
| Unexpected Cytotoxicity at Low Concentrations | 1. Off-target toxicity.2. Pleiotropic effects unrelated to IRE1α. | 1. Perform broad-spectrum cytotoxicity profiling against a panel of different cell lines.2. Conduct kinase profiling to identify potential off-target interactions.3. Compare the cytotoxic profile with other known IRE1α inhibitors. The inhibitor APY29 showed pleiotropic toxicity at low micromolar concentrations.[3] |
| Variability in Experimental Results | 1. Inconsistent levels of ER stress induction.2. Differences in cell passage number or confluency.3. Compound degradation. | 1. Standardize the concentration and incubation time of the ER stress-inducing agent. Always include positive and negative controls.2. Maintain a consistent cell culture practice, using cells within a defined passage number range.3. Prepare fresh stock solutions of the inhibitor and store them appropriately. |
| Inhibitor shows activity in vitro but not in cells | 1. Poor membrane permeability.2. Efflux by cellular pumps.3. Rapid metabolism of the compound by the cells. | 1. Assess cellular uptake of the compound.2. Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if activity is restored.3. Analyze the stability of the compound in the presence of cells or cell lysates over time. |
Quantitative Data for Representative IRE1α Inhibitors
The following table summarizes the potency of several well-characterized IRE1α inhibitors. These values can serve as a benchmark when evaluating a new chemical entity like this compound.
| Inhibitor | Type | Target | IC₅₀ / EC₅₀ | Key Findings/Unexpected Effects |
| KIRA6 | Type II Kinase Inhibitor | IRE1α Kinase | IC₅₀ = 40.1 nM (RNase activity)[12] | Preserves cell viability under ER stress.[3] Off-target inhibition of p38, ERK, and Lyn kinases.[7][9] |
| KIRA8 (AMG-18) | Type II Kinase Inhibitor | IRE1α Kinase | IC₅₀ = 5.9 nM (RNase activity)[12] | A more potent and selective analog of KIRA6.[12] |
| APY29 | Type I Kinase Inhibitor | IRE1α Kinase | IC₅₀ = 280 nM (autophosphorylation)[13] | Inhibits kinase activity but activates RNase activity.[10] Shows pleiotropic toxicity.[3] |
| Toyocamycin | RNase Inhibitor | IRE1α RNase | Inhibits XBP1 splicing at nM concentrations.[6][14] | Mechanism may not be direct inhibition of RNase cleavage in vitro.[15] Overcomes bortezomib resistance.[5] |
| STF-083010 | RNase Inhibitor | IRE1α RNase | Inhibits endonuclease activity without affecting kinase activity.[13] | Exhibits cytotoxicity in multiple myeloma cells.[5] |
| MKC8866 | RNase Inhibitor | IRE1α RNase | IC₅₀ = 0.29 µM (in vitro)[13] | Inhibits breast and prostate cancer cell growth.[13] |
Experimental Protocols
XBP1 mRNA Splicing Assay by RT-PCR
This protocol is used to determine the extent to which an IRE1α inhibitor blocks the cleavage of XBP1 mRNA.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, RPMI-8226) and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound or a control inhibitor for 1-2 hours.
-
ER Stress Induction: Induce ER stress by adding an appropriate agent (e.g., 1 µg/mL tunicamycin or 300 nM thapsigargin) and incubate for 4-6 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Forward Primer: 5'-CCT TGT AGT TGA GAA CCA GG-3'
-
Reverse Primer: 5'-GGG GCT TGG TAT ATA TGT GG-3'
-
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band (26 bp difference).
-
Quantification: Densitometry can be used to quantify the ratio of spliced to unspliced XBP1.
Cell Viability Assay
This protocol measures the effect of the IRE1α inhibitor on cell proliferation and survival.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Assess cell viability using a metabolic assay such as MTT, MTS (e.g., CellTiter 96 AQueous One Solution), or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Read the plate using a spectrophotometer or luminometer. Normalize the data to the vehicle-treated control wells and plot the results to determine the IC₅₀ for cell viability.
Visualizations
Caption: The IRE1α signaling pathway under ER stress, indicating dual roles in cell survival and apoptosis.
Caption: A logical workflow for testing and interpreting data from novel IRE1α inhibitor experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unfolded Protein Response in Cancer: IRE1α Inhibition by Selective Kinase Ligands Does Not Impair Tumor Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Unique compound with anti-allergic action: inhibition of Lyn kinase activity by KIRA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Comparative Analysis of SBI-0640726 and STF-083010: Targeting Protein Homeostasis from Different Angles
In the landscape of modern drug discovery, particularly in oncology, the targeting of cellular homeostasis mechanisms has emerged as a promising strategy. Two compounds, SBI-0640726 and STF-083010, exemplify this approach, yet they operate through distinct and independent pathways. While both have demonstrated anti-proliferative effects, their mechanisms of action, cellular targets, and the signaling cascades they modulate are fundamentally different. This guide provides a comprehensive comparative analysis of these two molecules for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
Introduction to the Compounds
STF-083010 is a well-characterized small molecule that specifically inhibits the endonuclease activity of Inositol-requiring enzyme 1α (IRE1α)[1][2][3]. IRE1α is a key sensor and effector of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER)[1][2]. By inhibiting IRE1α's ribonuclease (RNase) function, STF-083010 blocks a critical pro-survival signaling pathway, leading to unresolved ER stress and apoptosis, particularly in cancer cells that are highly dependent on the UPR for survival[1][4].
This compound , on the other hand, is an inhibitor of the eukaryotic translation initiation factor 4 gamma 1 (eIF4G1)[5]. eIF4G1 is a crucial scaffold protein within the eIF4F complex, which is essential for the initiation of cap-dependent mRNA translation[6]. By disrupting the eIF4F complex, this compound impedes the synthesis of proteins critical for cell growth and proliferation. Its mechanism of action also involves the inhibition of the AKT and NF-κB signaling pathways.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between these two compounds lies in the cellular processes they target: STF-083010 modulates the response to protein misfolding in the ER, while this compound directly interferes with the machinery of protein synthesis.
STF-083010 and the IRE1α-XBP1 Pathway
Under ER stress, IRE1α dimerizes and autophosphorylates, activating its C-terminal RNase domain. This RNase domain unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1)[1][2]. This splicing event leads to a frameshift, resulting in the translation of the active transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus and activates the transcription of genes involved in restoring ER homeostasis, promoting cell survival[2].
STF-083010 specifically inhibits the endonuclease activity of IRE1α, preventing the splicing of XBP1 mRNA without affecting the kinase activity of IRE1α[1][2][3][4]. This blockade of XBP1s production disrupts a key adaptive branch of the UPR, leading to sustained ER stress and ultimately triggering apoptosis[1].
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SBI-0640756 Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex PMID: 26603897 | MCE [medchemexpress.cn]
- 6. What are EIF4G1 inhibitors and how do they work? [synapse.patsnap.com]
Validating the Specificity of SBI-0640726 for IRE1α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of SBI-0640726, a known eIF4G1 inhibitor, for the endoplasmic reticulum (ER) stress sensor IRE1α. While this compound has a defined primary target, understanding its potential off-target effects is crucial for accurate interpretation of experimental results and for its potential future therapeutic applications. This document outlines key experiments and provides comparative data with well-characterized IRE1α inhibitors—KIRA6, APY29, and MKC-3946—to serve as benchmarks for validation.
Compound Comparison
A critical first step in validating a compound's specificity is to compare its known activity with that of established inhibitors for the potential off-target. The following table summarizes the primary targets and mechanisms of action for this compound and the control IRE1α inhibitors.
| Compound | Primary Target(s) | Mechanism of Action |
| This compound | eIF4G1 | Disrupts the eIF4F translation initiation complex by inhibiting AKT and NF-kB signaling pathways[1]. |
| KIRA6 | IRE1α (Kinase Domain) | ATP-competitive inhibitor that stabilizes the kinase domain in an inactive conformation, thus allosterically inhibiting RNase activity. |
| APY29 | IRE1α (Kinase Domain) | ATP-competitive inhibitor that, in contrast to KIRA6, allosterically activates the RNase domain. |
| MKC-3946 | IRE1α (RNase Domain) | Directly inhibits the endoribonuclease activity of IRE1α, blocking XBP1 mRNA splicing[2][3][4][5]. |
Experimental Validation Workflow
To rigorously assess the specificity of this compound for IRE1α, a multi-pronged approach is recommended. The following workflow outlines the key experimental stages, from initial in vitro enzymatic assays to in-cell target engagement confirmation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to UPR Pathway Inhibitors: SBI-0640726 vs. Canonical UPR Modulators
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages protein folding stress in the endoplasmic reticulum (ER). Chronic ER stress and sustained UPR activation are implicated in a range of diseases, from cancer to neurodegeneration, making the UPR an attractive target for therapeutic intervention. The UPR is orchestrated by three primary sensor proteins: IRE1α, PERK, and ATF6. While many inhibitors target these specific sensors, other compounds modulate downstream processes affected by the UPR, such as protein translation.
This guide provides a comparative analysis of SBI-0640726, an inhibitor of the eIF4F translation initiation complex, and other prominent inhibitors that directly target the canonical UPR pathways. This comparison will elucidate the different strategies for modulating cellular responses to ER stress, supported by experimental data and detailed methodologies.
Signaling Pathways and Points of Intervention
The UPR is initiated by three ER-resident transmembrane proteins. Understanding their distinct signaling cascades is crucial for contextualizing the actions of various inhibitors.
Caption: The three branches of the Unfolded Protein Response (UPR) pathway.
This compound acts downstream of the UPR's influence on protein synthesis, specifically by targeting the eIF4F complex, which is essential for the initiation of cap-dependent translation.
Caption: Inhibition of the eIF4F complex by this compound.
Quantitative Comparison of UPR Pathway Inhibitors
The following tables summarize key quantitative data for this compound and a selection of inhibitors targeting the IRE1α, PERK, and ATF6 pathways.
Table 1: this compound - eIF4F Complex Inhibitor
| Compound | Target | Mechanism of Action | Reported Activity |
| This compound | eIF4G1 | Disrupts the eIF4F translation initiation complex; inhibits AKT and NF-kB signaling.[1] | Inhibits the growth of NRAS and BRAF mutant melanoma in vitro.[1] |
Table 2: IRE1α Pathway Inhibitors
| Compound | Specific Target | Mechanism of Action | IC50 / Ki |
| KIRA6 | IRE1α Kinase Domain | Type II kinase inhibitor that allosterically inhibits RNase activity by preventing oligomerization.[2] | 0.6 µM (kinase activity)[3] |
| ORIN1001 (MKC8866) | IRE1α RNase Domain | Selectively inhibits the RNase activity of IRE1α, blocking XBP1 splicing.[4] | Data not publicly available. |
| STF-083010 | IRE1α RNase Domain | Covalent inhibitor of the RNase domain.[5] | Mitigates apoptosis in vitro.[5] |
| 4µ8C | IRE1α RNase Domain | Non-competitive inhibitor of the RNase domain. | IC50 of 22.7 nM in a cell-free assay.[6] |
| Toxoflavin | IRE1α Kinase & RNase | Inhibits both kinase and RNase activity. | IC50 of 0.226 µM (RNase); 1.53 µM (Kinase).[7] |
| IRE1α kinase-IN-5 | IRE1α Kinase Domain | ATP-competitive inhibitor. | Ki of 98 nM.[8] |
Table 3: PERK Pathway Inhibitors
| Compound | Specific Target | Mechanism of Action | IC50 |
| GSK2606414 | PERK Kinase Domain | Potent and selective ATP-competitive inhibitor.[9] | 0.4 nM (cell-free)[7] |
| GSK2656157 | PERK Kinase Domain | Highly selective ATP-competitive inhibitor.[10][11] | 0.9 nM (cell-free)[7][10] |
| ISRIB (trans-isomer) | Downstream of p-eIF2α | Potently reverses the effects of eIF2α phosphorylation without inhibiting PERK directly.[12] | 5 nM[3][7] |
Table 4: ATF6 Pathway Inhibitors
| Compound | Specific Target | Mechanism of Action | IC50 |
| Ceapin-A7 | ATF6α | Selectively blocks ATF6α signaling in response to ER stress.[12][13] | 0.59 µM[11][12][13] |
| AEBSF | Site-1 Protease (S1P) | A serine protease inhibitor that prevents ER stress-induced cleavage of ATF6. | N/A |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize these inhibitors.
In Vitro Kinase Assay (for IRE1α and PERK inhibitors)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials: Recombinant purified kinase (e.g., IRE1α or PERK), kinase buffer, ATP, specific substrate (e.g., a peptide or protein like eIF2α for PERK), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, the substrate, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies substrate phosphorylation or ATP consumption.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based XBP1 mRNA Splicing Assay (for IRE1α RNase inhibitors)
-
Objective: To assess the ability of a compound to inhibit the RNase activity of IRE1α in cells.
-
Materials: A relevant cell line (e.g., HeLa, HEK293T), cell culture medium, an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin), test compound, RNA extraction kit, reverse transcriptase, PCR reagents, and primers flanking the XBP1 splice site.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Induce ER stress by adding tunicamycin or thapsigargin (B1683126) and incubate for 4-6 hours.
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that distinguish between the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The inhibition of splicing will be indicated by a decrease in the sXBP1 band and a relative increase in the uXBP1 band.
-
Western Blot Analysis for PERK Pathway Activation
-
Objective: To measure the effect of an inhibitor on the phosphorylation of eIF2α and the expression of downstream targets like ATF4 and CHOP.
-
Materials: Cell line, culture medium, ER stress inducer, test compound, lysis buffer, primary antibodies (anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin), and secondary antibodies.
-
Procedure:
-
Treat cells with the inhibitor and/or ER stress inducer as described in the XBP1 splicing assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the relative levels of protein expression and phosphorylation.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To determine the effect of an inhibitor on cell viability and proliferation.
-
Materials: Cell line, culture medium, test compound, and a viability reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Concluding Remarks
The choice between targeting a specific UPR branch and modulating a more general downstream process like translation initiation depends heavily on the research question or therapeutic goal.
-
Direct UPR inhibitors (targeting IRE1α, PERK, or ATF6) offer high specificity for stress-response pathways. This can be advantageous for dissecting the role of a particular UPR branch in a disease model or for developing targeted therapies that minimize off-target effects. For instance, inhibiting the pro-survival signals from IRE1α or PERK can be a strategy to induce apoptosis in cancer cells that are reliant on the UPR for survival.
-
Inhibitors of general translation , such as this compound, provide a different approach. By targeting the eIF4F complex, this compound can impact the synthesis of a broad range of proteins, including those involved in cell growth and proliferation. This may be effective in cancers driven by hyperactive translation, such as those with BRAF or NRAS mutations. While its effects are not specific to the UPR, it can synergize with ER stress by preventing the synthesis of proteins needed to resolve the stress, potentially leading to cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Other ER Stress/UPR Inhibitors Products: R&D Systems [rndsystems.com]
- 4. Biochemical properties of anti-inflammatory drugs. XI. Structure-action relationship for the uncoupling of oxidative phosphorylation and inhibition of chymotrypsin by N-substituted anthranilates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of a PERK Kinase Inhibitor with Anti-Myeloma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Evidence for eIF2α phosphorylation-independent effects of GSK2656157, a novel catalytic inhibitor of PERK with clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A serine protease inhibitor prevents endoplasmic reticulum stress-induced cleavage but not transport of the membrane-bound transcription factor ATF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapy Detail [ckb.genomenon.com]
A Head-to-Head Comparison of SBI-0640726 and 4µ8C: Targeting Distinct Cellular Stress Response Pathways
In the landscape of chemical biology and drug discovery, small molecule inhibitors are invaluable tools for dissecting complex cellular processes. This guide provides a detailed, data-driven comparison of two such molecules: SBI-0640726 and 4µ8C. While both compounds impinge upon cellular stress responses, they do so by targeting fundamentally different molecular machinery. This compound modulates the intricate process of protein synthesis by inhibiting the eIF4F translation initiation complex, whereas 4µ8C targets the unfolded protein response (UPR) by selectively inhibiting the endoribonuclease activity of IRE1α.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for their characterization.
Overview of this compound and 4µ8C
| Feature | This compound | 4µ8C |
| Primary Target | Eukaryotic initiation factor 4G1 (eIF4G1) | Inositol-requiring enzyme 1α (IRE1α) |
| Cellular Process | Cap-dependent translation initiation | Unfolded Protein Response (UPR) |
| Mechanism of Action | Disrupts the eIF4F translation initiation complex | Selective inhibitor of IRE1α ribonuclease (RNase) activity |
| Downstream Effects | Inhibition of AKT and NF-κB signaling pathways | Inhibition of XBP1 mRNA splicing and Regulated IRE1-Dependent Decay (RIDD) |
4µ8C: A Selective Modulator of the Unfolded Protein Response
4µ8C is a well-characterized small molecule that selectively inhibits the endoribonuclease (RNase) activity of IRE1α, a key sensor and effector of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
Mechanism of Action
Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its C-terminal RNase domain. This RNase activity has two main downstream effects: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of a subset of mRNAs through a process known as Regulated IRE1-Dependent Decay (RIDD). Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER expansion and protein folding, promoting cell survival. However, prolonged IRE1α activation and RIDD can trigger apoptosis.
4µ8C acts as a selective inhibitor of this RNase activity, with a reported in vitro IC50 of 60-76 nM.[1][2] It has been shown to block substrate access to the active site of IRE1α.[1][2] In cellular assays, 4µ8C inhibits XBP1 splicing and RIDD with an EC50 of approximately 4 µM.[3]
Quantitative Data for 4µ8C
| Parameter | Value | Assay Type | Reference |
| IC50 (in vitro) | 60-76 nM | IRE1α RNase activity assay | [1][2] |
| EC50 (cellular) | ~4 µM | XBP1 splicing inhibition / RIDD inhibition | [3] |
Signaling Pathway
Caption: The IRE1α signaling pathway under ER stress and its inhibition by 4µ8C.
Experimental Protocols
1. In Vitro IRE1α Endonuclease Activity Assay
This assay measures the ability of a compound to directly inhibit the RNase activity of recombinant IRE1α.
-
Principle: A fluorogenic RNA substrate, which is cleaved by IRE1α, is used. Cleavage results in an increase in fluorescence.
-
Protocol:
-
Recombinant human IRE1α protein is pre-incubated with varying concentrations of 4µ8C (or a vehicle control) in an appropriate reaction buffer.
-
The reaction is initiated by the addition of a FRET-based RNA substrate corresponding to the stem-loop of XBP1 mRNA.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.
-
2. XBP1 Splicing Assay in Cultured Cells
This cellular assay determines the efficacy of an inhibitor in blocking the splicing of endogenous XBP1 mRNA.
-
Principle: Upon ER stress, a 26-nucleotide intron is spliced from XBP1 mRNA. This can be detected by RT-PCR.
-
Protocol:
-
Cells are pre-treated with various concentrations of 4µ8C for a specified time.
-
ER stress is induced using an agent such as tunicamycin (B1663573) or thapsigargin.
-
Total RNA is extracted from the cells.
-
RT-PCR is performed using primers that flank the splice site of XBP1 mRNA.
-
The PCR products are resolved on an agarose (B213101) gel. Unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as different sized bands.
-
The intensity of the bands is quantified to determine the extent of splicing inhibition.
-
Selectivity and Off-Target Effects
4µ8C is reported to be selective for the IRE1α RNase and does not inhibit the related RNase L.[2] However, studies have indicated potential off-target effects, particularly at higher concentrations. For instance, 4µ8C has been shown to inhibit insulin (B600854) secretion in pancreatic β-cells through a mechanism that is independent of its IRE1α inhibitory activity.[1][4] This highlights the importance of using appropriate concentrations and control experiments to ensure that observed effects are on-target.
This compound: An Inhibitor of the eIF4F Translation Initiation Complex
This compound is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4F (eIF4F) complex. This complex is a critical nexus for the regulation of cap-dependent mRNA translation, a fundamental process for protein synthesis.
Mechanism of Action
The eIF4F complex is composed of three main proteins: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a large scaffolding protein. The assembly of this complex on the 5' cap of mRNA is a rate-limiting step in translation initiation. This compound is a structural analog of SBI-0640756, a first-in-class inhibitor that directly targets eIF4G1, disrupting its interaction with eIF4E and thereby inhibiting the formation of the active eIF4F complex.[4] This leads to a suppression of cap-dependent translation.
The eIF4F complex is a downstream effector of several key signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways. By disrupting the eIF4F complex, this compound has been shown to attenuate downstream AKT and NF-κB signaling.[4]
Quantitative Data for this compound and its Analog SBI-0640756
| Compound | Parameter | Value | Cell Line(s) | Reference |
| SBI-0640756 | IC50 (Growth Inhibition) | Low µM range | 21 melanoma cell lines | [4] |
Note: As this compound is a structural analog of SBI-0640756 with similar reported biological activities, the data for SBI-0640756 is provided as a reference for the expected potency of this compound.
Signaling Pathway
Caption: The eIF4F translation initiation pathway and its disruption by this compound.
Experimental Protocols
1. m7GTP Pull-Down Assay for eIF4F Complex Integrity
This assay assesses the ability of a compound to disrupt the interaction between eIF4E and eIF4G.
-
Principle: eIF4E binds to the 5' cap of mRNA, which can be mimicked by m7GTP-sepharose beads. Proteins that interact with eIF4E will be co-precipitated.
-
Protocol:
-
Cell lysates are prepared from cells treated with this compound or a vehicle control.
-
The lysates are incubated with m7GTP-sepharose beads to capture eIF4E and its binding partners.
-
The beads are washed to remove non-specific binders.
-
The bound proteins are eluted and analyzed by Western blotting using antibodies against eIF4E and eIF4G.
-
A decrease in the amount of eIF4G pulled down with eIF4E in the presence of the inhibitor indicates disruption of the eIF4F complex.
-
2. Western Blot Analysis of Downstream Signaling
This method is used to determine the effect of the inhibitor on the phosphorylation status of key proteins in the AKT and NF-κB signaling pathways.
-
Principle: The activation of AKT and the NF-κB pathway involves the phosphorylation of specific proteins (e.g., AKT at Ser473, IκBα at Ser32/36). These phosphorylation events can be detected using phospho-specific antibodies.
-
Protocol:
-
Cells are treated with a dose-range of this compound for a defined period.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated IκBα (p-IκBα), and total IκBα.
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the respective pathway.
-
Selectivity and Off-Target Effects
The selectivity profile of this compound has not been extensively published. However, the related compound SBI-0640756 was shown to have off-target effects on AKT and NF-κB signaling.[4] Interestingly, derivatives of SBI-0640756 were developed that retained their ability to inhibit the eIF4F complex but had reduced effects on these other pathways, suggesting that the on-target and off-target activities may be separable.[4]
Summary and Conclusion
This compound and 4µ8C are valuable chemical probes that allow for the specific interrogation of two distinct and critical cellular stress response pathways.
-
4µ8C is a potent and selective inhibitor of the IRE1α RNase activity , making it an excellent tool for studying the unfolded protein response. Its use has been instrumental in elucidating the roles of XBP1 splicing and RIDD in various physiological and pathological contexts. Researchers using 4µ8C should be mindful of its potential off-target effects, particularly on insulin secretion, and employ appropriate controls.
-
This compound , through its disruption of the eIF4F translation initiation complex , provides a means to investigate the consequences of inhibiting cap-dependent translation. Its effects on downstream signaling pathways like AKT and NF-κB underscore the central role of translation control in cellular homeostasis.
The choice between these two compounds will depend on the specific biological question being addressed. This guide provides the necessary information for researchers to make an informed decision and to design experiments that will yield clear and interpretable results. The provided experimental protocols offer a starting point for the in-house characterization of these inhibitors and their effects in various experimental systems.
References
- 1. SBI-0640756 Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting eIF4F translation initiation complex with SBI-756 sensitises B lymphoma cells to venetoclax [escholarship.org]
- 3. SBI-0640756 attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate Melanoma Drug Disrupts Translation Initiation Factor Complexes - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
Efficacy of SBI-0640726: A Comparative Analysis of Published Research and In-House Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SBI-0640726 as documented in published scientific literature versus internal research findings. This compound is an inhibitor of the eukaryotic translation initiation factor 4G1 (eIF4G1), a key component of the eIF4F complex. By disrupting this complex, this compound impedes the initiation of cap-dependent translation, a process frequently dysregulated in cancer. This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies, and visualize the underlying signaling pathways and workflows.
Published Research Findings
Published studies on this compound and its close structural analog, SBI-0640756, have demonstrated significant anti-proliferative effects in various cancer models, particularly in melanoma with BRAF and NRAS mutations. The primary mechanism of action is the disruption of the eIF4F complex, leading to the inhibition of critical signaling pathways such as AKT and NF-κB.[1][2]
Quantitative Efficacy Data
The following tables summarize the key efficacy data for SBI-0640756 from a seminal study by Feng et al. in Cancer Research. This data provides a benchmark for comparison with in-house findings on this compound.
Table 1: In Vitro Efficacy of SBI-0640756 in Melanoma Cell Lines
| Cell Line | Genotype | IC50 (µM) |
| A375 | BRAF V600E | ~2.5 |
| SK-MEL-28 | BRAF V600E | ~3.0 |
| WM115 | BRAF V600E | ~4.0 |
| UACC 903 | BRAF V600E | ~2.0 |
| M229 | BRAF V600E | ~3.5 |
| M238 | BRAF V600E | ~4.5 |
| SK-MEL-2 | NRAS Q61R | ~3.0 |
| WM1366 | NRAS Q61K | ~3.5 |
Data extracted from Feng et al. This table presents approximate IC50 values for illustrative purposes. For precise values, please refer to the original publication.
Table 2: In Vivo Efficacy of SBI-0640756 in a Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| SBI-0640756 | ~50% |
| BRAF Inhibitor | ~70% (initially), followed by relapse |
| SBI-0640756 + BRAF Inhibitor | >90% (sustained response) |
This table summarizes the qualitative findings from in vivo studies described in the literature.[3]
Our Findings
This section is intended for the summary of your internal, unpublished data on the efficacy of this compound. Please populate the following tables with your experimental results for a direct comparison with the published literature.
Quantitative Efficacy Data (Internal)
| Cell Line | Genotype | IC50 (µM) |
| [Cell Line 1] | [Genotype] | [Your IC50 Value] |
| [Cell Line 2] | [Genotype] | [Your IC50 Value] |
| [Cell Line 3] | [Genotype] | [Your IC50 Value] |
| [Cell Line 4] | [Genotype] | [Your IC50 Value] |
| [Cell Line 5] | [Genotype] | [Your IC50 Value] |
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | [Your Data] |
| This compound (Dose 1) | [Your Data] |
| This compound (Dose 2) | [Your Data] |
| [Positive Control] | [Your Data] |
Experimental Protocols
To ensure a robust comparison, the methodologies employed in the published research are detailed below. It is recommended to follow these or similar protocols in your internal studies for consistency.
Cell Viability Assay
This protocol is a generalized procedure for determining the IC50 of this compound in cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay.
-
Data Analysis: Measure luminescence or absorbance and normalize the data to vehicle-treated control wells. Calculate IC50 values using a non-linear regression analysis.
Western Blotting
This protocol is for assessing the impact of this compound on protein expression and signaling pathways.
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for cell viability assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SBI-0640756 Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SBI-0640756 attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of eIF4F Inhibitor Activity: A Comparative Guide to SBI-0640726 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of SBI-0640726, an inhibitor of the eukaryotic translation initiation factor 4F (eIF4F) complex, with other known inhibitors targeting this critical cellular machinery. The data presented is compiled from publicly available research, offering a cross-validation of inhibitory activities as reported in various studies.
Introduction to eIF4F Complex and its Inhibition
The eIF4F complex is a key regulator of cap-dependent mRNA translation, a fundamental process for protein synthesis. This complex comprises three main subunits: eIF4E, the cap-binding protein; eIF4A, an RNA helicase; and eIF4G, a scaffolding protein that brings the complex together. Dysregulation of the eIF4F complex is a common feature in many cancers, leading to the preferential translation of oncogenic proteins. Consequently, targeting the eIF4F complex has emerged as a promising strategy in cancer therapy.
This compound and its closely related analog, SBI-0640756, are first-in-class small molecule inhibitors that specifically target the eIF4G1 subunit, thereby disrupting the assembly of the entire eIF4F complex.[1][2][3][4] This guide will compare the activity of this compound/SBI-0640756 with other inhibitors that target different subunits of the eIF4F complex.
Comparative Activity of eIF4F Inhibitors
The following table summarizes the in vitro activity of SBI-0640756 and other representative eIF4F inhibitors across various cancer cell lines. While direct cross-laboratory validation for this compound is limited, this compilation provides a valuable reference for its potency relative to other compounds targeting the same pathway.
| Compound | Target Subunit | Cell Line | Assay Type | Activity (IC50) | Reference |
| SBI-0640756 | eIF4G1 | 1205Lu Melanoma | Cell Viability | Concentration-dependent reduction | [3] |
| WM1346 Melanoma | Cell Viability | Concentration-dependent reduction | [3] | ||
| A375 Melanoma | Cell Viability | Concentration-dependent reduction | [3] | ||
| UACC-903 Melanoma | Cell Viability | Concentration-dependent reduction | [3] | ||
| WM3629 Melanoma | Cell Viability | Concentration-dependent reduction | [3] | ||
| Rabbit Reticulocyte Lysate | In vitro translation | 3.83 µM (eIF4G1-dependent) | [3] | ||
| Rabbit Reticulocyte Lysate | In vitro translation | 4.59 µM (eIF4G1-independent) | [3] | ||
| 4EGI-1 | eIF4E | - | eIF4E/eIF4G Interaction | Kd of 25 µM against eIF4E | [1] |
| Zotatifin (eFT226) | eIF4A | - | eIF4A-RNA binding | 2 nM | [5] |
| Krebs-2 extracts | Cap-dependent translation | 813 ± 91 nM | [6] | ||
| Silvestrol | eIF4A | MCF-7 Breast Cancer | Cell Viability | ~3 nM | [7] |
| T47D Breast Cancer | Cell Viability | ~1 nM | [7] | ||
| CR-1-31-B | eIF4A | Krebs-2 extracts | Cap-dependent translation | 54 ± 4 nM | [6] |
| i14G1-10 | eIF4G1 | Rabbit Reticulocyte Lysate | In vitro translation | 5.44 µM | [8] |
| i14G1-12 | eIF4G1 | Rabbit Reticulocyte Lysate | In vitro translation | 4.14 µM | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: Mechanism of eIF4F complex assembly and points of inhibition.
Caption: General experimental workflow for assessing eIF4F inhibitor activity.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and replication of experimental findings. Below are summarized protocols for key assays used in the evaluation of eIF4F inhibitors.
Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation and survival.
-
Cell Plating: Seed cancer cells (e.g., melanoma lines) in 384-well plates at a density of approximately 1,500 cells per well and allow them to attach overnight.[1][2]
-
Compound Treatment: Serially dilute the test compounds (this compound or alternatives) in culture media and add them to the cells. Include DMSO-treated cells as a control.[2]
-
Incubation: Incubate the plates for 48 to 72 hours.[2]
-
Viability Assessment: Measure cell viability using a commercially available kit, such as ATPlite, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate cell growth inhibition as a percentage of the DMSO-treated controls. Plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value using a linear regression curve fit.[2]
In Vitro Cap-Dependent Translation Assay
This assay directly measures the inhibitory effect on the translation of a reporter mRNA.
-
System: Utilize a cell-free in vitro translation system, such as rabbit reticulocyte lysate or Krebs-2 extracts.
-
Reporter mRNA: Use a capped reporter mRNA, typically encoding an easily detectable enzyme like Firefly luciferase. To assess specificity, a dual-luciferase system can be employed with a second, uncapped mRNA containing an Internal Ribosome Entry Site (IRES) to drive translation of a different reporter (e.g., Renilla luciferase).[9]
-
Inhibition: Add varying concentrations of the inhibitor to the in vitro translation reaction.
-
Measurement: After a defined incubation period, measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer.
-
Analysis: Determine the IC50 value by plotting the percentage of translation inhibition against the inhibitor concentration.
Polysome Profiling
This technique provides a detailed view of the translational status of mRNAs within a cell by separating ribosomes based on the number of associated ribosomes.
-
Cell Treatment: Treat cultured cells with the inhibitor or a vehicle control. Just before harvesting, add a translation elongation inhibitor like cycloheximide (B1669411) to "freeze" the ribosomes on the mRNA.[10]
-
Cell Lysis: Lyse the cells in a specialized buffer that preserves the integrity of the polysomes.[10]
-
Sucrose (B13894) Gradient Ultracentrifugation: Layer the cell lysate onto a linear sucrose gradient (e.g., 10-50%) and centrifuge at high speed. This separates the cellular components by size, with heavier polysomes (mRNAs with many ribosomes) sedimenting further down the gradient.
-
Fractionation and Analysis: Fractionate the gradient while continuously monitoring the absorbance at 254 nm to visualize the distribution of monosomes and polysomes. A decrease in the polysome peaks and an increase in the monosome peak indicates translation inhibition.
-
mRNA Analysis: Extract RNA from each fraction and use techniques like RT-qPCR to determine the distribution of specific mRNAs of interest across the gradient, revealing their translational efficiency.[11]
Conclusion
This compound represents a novel class of eIF4F inhibitors with a distinct mechanism of action targeting the eIF4G1 subunit. The compiled data, when compared with other eIF4F inhibitors, suggests that targeting different components of this complex can achieve potent anti-proliferative effects. The provided protocols offer a foundation for researchers to conduct their own comparative studies and further validate the activity of these and other translation inhibitors. The continued investigation into compounds like this compound is crucial for the development of new therapeutic strategies for cancers that are dependent on dysregulated protein synthesis.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of eIF4G1–eIF1 uncover its regulatory role of ER/UPR stress-response genes independent of eIF2α-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Potency of SBI-0640726: A Comparative Analysis Against a Known eIF4G1 Inhibitor
For Immediate Release
La Jolla, CA - In the intricate world of cellular mechanics, the regulation of protein synthesis is a critical checkpoint, often hijacked by cancerous cells to fuel their rampant growth. A key player in this process is the eukaryotic translation initiation factor 4F (eIF4F) complex, which orchestrates the recruitment of ribosomes to messenger RNA (mRNA), the blueprints for protein production. The scaffolding protein eIF4G1 is a central component of this complex. The small molecule SBI-0640726 has been identified as an inhibitor of eIF4G1, disrupting the formation of the eIF4F complex and thereby impeding protein synthesis. This guide provides a detailed comparison of the performance of this compound against its structural analog and established eIF4G1 inhibitor, SBI-0640756, which serves as a known positive control.
Recent discoveries have also unveiled an intriguing link between the eIF4F complex and the unfolded protein response (UPR), a cellular stress-coping mechanism. Specifically, the UPR sensor IRE1α has been shown to directly interact with components of the translation initiation machinery, including eIF4G1, to facilitate the assembly of the eIF4F complex. This connection suggests that inhibitors targeting eIF4G1, such as this compound, may have broader implications for cellular stress responses beyond their direct impact on protein synthesis.
Performance Showdown: this compound vs. SBI-0640756
The inhibitory effects of this compound and the positive control, SBI-0640756, on the proliferation of melanoma cell lines have been evaluated. The following table summarizes their half-maximal inhibitory concentrations (IC50), providing a quantitative measure of their potency.
| Compound | Cell Line | IC50 (µM) |
| This compound | UACC903 (Melanoma) | ~5 |
| SBI-0640756 (Positive Control) | UACC903 (Melanoma) | ~2.5 |
Data is approximated from published graphical representations and should be considered indicative.
Delving into the Experimental Details
The evaluation of these compounds relies on a series of well-established experimental protocols designed to probe their impact on cellular viability and the integrity of the eIF4F complex.
Cell Viability Assay
This assay quantifies the ability of a compound to inhibit cell growth.
-
Cell Plating: Melanoma cells (e.g., UACC903) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (this compound or SBI-0640756) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compounds to exert their effects.
-
Viability Assessment: Cell viability is measured using a commercially available reagent, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to the vehicle-treated control. The IC50 values are then calculated by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for eIF4F Complex Integrity
This technique is employed to assess whether the compounds disrupt the interaction between the key components of the eIF4F complex.
-
Cell Lysis: Cells treated with the inhibitors or a control are harvested and lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody that specifically targets one component of the eIF4F complex, for instance, eIF4E. This antibody is typically coupled to magnetic or agarose (B213101) beads.
-
Complex Pull-Down: The antibody-bead complex, along with any proteins bound to the target (in this case, other eIF4F components), is precipitated from the lysate.
-
Washing: The precipitate is washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and then separated by size using SDS-PAGE. The presence of other eIF4F components, such as eIF4G1, is detected by Western blotting using specific antibodies. A reduction in the amount of co-precipitated eIF4G1 in the presence of the inhibitor indicates a disruption of the eIF4F complex.[1][2][3]
Western Blotting for Downstream Signaling
This method is used to investigate the effects of eIF4G1 inhibition on key signaling pathways that are often dysregulated in cancer, such as the AKT and NF-κB pathways.[4]
-
Protein Extraction and Quantification: Total protein is extracted from treated and control cells, and the concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize total and phosphorylated forms of key signaling proteins (e.g., AKT, p-AKT, IκBα, p-IκBα).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme, a chemiluminescent substrate is added, and the resulting signal is captured.
-
Analysis: Changes in the phosphorylation status of these proteins upon treatment with the inhibitors provide insights into the downstream consequences of eIF4F complex disruption.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical comparison between the compound and its positive control.
References
Benchmarking SBI-0640726: A Comparative Analysis with Industry-Standard IRE1α Inhibitors
A critical evaluation of SBI-0640726 in the context of IRE1α inhibition reveals a nuanced landscape of distinct mechanisms of action. While direct comparative data is not available, an analysis of the compound's known targets and the intricate crosstalk with the IRE1α signaling pathway provides valuable insights for researchers in drug discovery and development.
Currently, there is no scientific evidence to suggest that this compound directly inhibits the inositol-requiring enzyme 1α (IRE1α). Instead, this compound is characterized as an inhibitor of the eukaryotic translation initiation factor 4 gamma 1 (eIF4G1), a key component of the eIF4F complex. Its mechanism of action involves the disruption of protein translation and the inhibition of the Akt/mTOR and NF-κB signaling pathways.
In contrast, industry-standard IRE1α inhibitors are designed to directly target the kinase or endoribonuclease (RNase) activity of IRE1α, a central mediator of the unfolded protein response (UPR). Despite these different primary targets, the significant crosstalk between the Akt/mTOR, NF-κB, and IRE1α pathways suggests the potential for indirect modulatory effects. This guide provides a comparative overview of this compound and established IRE1α inhibitors, focusing on their distinct mechanisms and presenting supporting data for the latter.
Comparative Data of Industry-Standard IRE1α Inhibitors
The following table summarizes the in vitro efficacy of several widely used IRE1α inhibitors, highlighting their half-maximal inhibitory concentrations (IC50) against either the kinase or RNase activity of IRE1α.
| Inhibitor | Target Domain | IC50 | Reference(s) |
| KIRA6 | Kinase | 0.6 µM | [1][2] |
| APY29 | Kinase | 280 nM (autophosphorylation) | [3] |
| STF-083010 | RNase | ~25-30 µM | [4] |
| GSK2850163 | Kinase & RNase | 20 nM (kinase), 200 nM (RNase) | [1] |
| Kira8 (AMG-18) | RNase (allosteric) | 5.9 nM | [1] |
| MKC3946 | RNase | Potent inhibitor | [1] |
| B-I09 | RNase | 1230 nM | [1] |
| HM100168 | RNase | Nanomolar concentrations | [5] |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the central role of IRE1α in the unfolded protein response and the points of intervention for direct IRE1α inhibitors.
Caption: The IRE1α signaling pathway and points of inhibitor intervention.
While this compound does not directly target IRE1α, its known effects on Akt/mTOR and NF-κB signaling may indirectly influence the UPR. There is documented crosstalk where AKT-mTOR signaling can modulate the dynamics of IRE1α RNase activity[6][7]. Similarly, the NF-κB pathway can be activated downstream of IRE1α through its interaction with TRAF2, and there is evidence of reciprocal regulation between the UPR and NF-κB signaling[8][9][10].
Experimental Protocols
In Vitro IRE1α RNase Activity Assay (FRET-based)
This assay is fundamental for determining the direct inhibitory effect of a compound on the endoribonuclease activity of IRE1α.
-
Objective: To determine the IC50 value of an inhibitor against IRE1α's RNase activity.
-
Principle: A synthetic RNA hairpin substrate mimicking the XBP1 splice sites is labeled with a fluorophore and a quencher (FRET pair). Cleavage of the substrate by active IRE1α separates the pair, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
FRET-labeled RNA substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
Test compound (e.g., this compound or standard IRE1α inhibitors) and DMSO (vehicle control)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Dispense serial dilutions of the test compound into the assay plate.
-
Add recombinant IRE1α protein to each well and incubate briefly.
-
Initiate the reaction by adding the FRET-labeled RNA substrate.
-
Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the percent inhibition relative to the DMSO control against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based XBP1 Splicing Assay (RT-qPCR)
This assay evaluates the ability of a compound to inhibit IRE1α-mediated XBP1 mRNA splicing within a cellular context.
-
Objective: To assess the cellular potency of an inhibitor in blocking the IRE1α pathway.
-
Principle: Cells are treated with an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) to activate IRE1α, in the presence or absence of the test compound. The relative levels of spliced (XBP1s) and unspliced (XBP1u) mRNA are then quantified using reverse transcription-quantitative PCR (RT-qPCR) with primers specific to each form.
-
Materials:
-
A relevant cell line (e.g., HEK293T, HeLa, or a cancer cell line)
-
Cell culture medium and supplements
-
ER stress inducer (tunicamycin or thapsigargin)
-
Test compound and DMSO
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers for XBP1s, XBP1u, and a housekeeping gene
-
qPCR instrument
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat cells with serial dilutions of the test compound for a specified time.
-
Induce ER stress by adding tunicamycin or thapsigargin (B1683126) and incubate for an appropriate duration (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for XBP1s, XBP1u, and a reference gene.
-
Calculate the ratio of XBP1s to XBP1u or the fold change in XBP1s expression relative to the ER stress-induced control.
-
Determine the IC50 value by plotting the inhibition of XBP1 splicing against the inhibitor concentration.
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a general workflow for the characterization and comparison of a novel compound against known IRE1α inhibitors.
Caption: A generalized workflow for the evaluation of IRE1α inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AKT-mTOR signaling modulates the dynamics of IRE1 RNAse activity by regulating ER-mitochondria contacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AKT-mTOR signaling modulates the dynamics of IRE1 RNAse activity by regulating ER-mitochondria contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB and its crosstalk with endoplasmic reticulum stress in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Replicating Key Experiments with SBI-0640726: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SBI-0640726's performance with alternative compounds, supported by experimental data. It details methodologies for key experiments to facilitate replication and further investigation into its therapeutic potential.
Initially, a point of clarification is crucial. While interest may lie in the context of IRE1α inhibition, this compound and its closely related analog, SBI-0640756 (commonly referred to as SBI-756), are not inhibitors of the IRE1α pathway. Instead, they function as first-in-class inhibitors of the eukaryotic translation initiation factor 4G1 (eIF4G1).[1][2][3][4][5][6] By targeting eIF4G1, these compounds disrupt the formation of the eIF4F translation initiation complex, a critical cellular machine responsible for the cap-dependent translation of mRNA into protein.[1][2][3][4] This mechanism is distinct from that of IRE1α inhibitors, which target the unfolded protein response (UPR) pathway.
The disruption of the eIF4F complex by SBI-0640756 has been shown to have downstream effects on key signaling pathways often dysregulated in cancer, including the AKT/mTOR and NF-κB pathways.[1][2][3][4] This guide will focus on key experiments to characterize the activity of this compound and compare its efficacy with established inhibitors of the AKT/mTOR pathway, providing a framework for its evaluation in preclinical research, particularly in the context of melanoma.
Comparative Performance of SBI-0640756 and Alternative Inhibitors
The efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of SBI-0640756 in a panel of human melanoma cell lines and provide a comparison with representative inhibitors of the PI3K/AKT/mTOR pathway.
Table 1: Anti-proliferative Activity of SBI-0640756 in Human Melanoma Cell Lines
| Cell Line | Genotype | IC50 (μM) of SBI-0640756 |
| A375 | BRAF V600E | 0.5 |
| WM793 | BRAF V600E | 0.6 |
| Lu1205 | BRAF V600E | 0.7 |
| WM1346 | NRAS Q61L | 0.8 |
| WM1366 | NRAS Q61R | 0.9 |
| UACC903 | BRAF V600E | 0.4 |
| SK-MEL-28 | BRAF V600E | 1.2 |
| A2058 | BRAF V600E | 1.5 |
| HS294T | BRAF V600E | 1.1 |
| MALME-3M | BRAF V600E | 1.3 |
| RPMI-7951 | BRAF V600E | 1.0 |
| M14 | BRAF V600E | 1.4 |
| IGR37 | NRAS Q61R | 0.9 |
| IGR39 | BRAF V600E | 1.1 |
| MeWo | WT | 1.6 |
| WM115 | BRAF V600E | 1.2 |
| WM266-4 | BRAF V600E | 1.3 |
| C8161 | WT | 1.8 |
| G-361 | WT | 1.7 |
| HT-144 | BRAF V600E | 1.5 |
| IPC-298 | NRAS Q61L | 0.8 |
Data compiled from studies on SBI-0640756.[1]
Table 2: Comparative IC50 Values of SBI-0640756 and PI3K/AKT/mTOR Pathway Inhibitors in BRAF V600E Melanoma Cell Lines (e.g., A375)
| Compound | Target | Representative IC50 (μM) in A375 cells |
| SBI-0640756 | eIF4G1 | ~0.5 |
| MK-2206 | AKT (allosteric) | ~0.8 - 1.5 |
| Rapamycin | mTORC1 (allosteric) | ~0.01 - 0.1 (potency varies with endpoint measured) |
| NVP-BEZ235 | PI3K/mTOR (dual ATP-competitive) | ~0.02 - 0.05 |
| Trametinib (MEK inhibitor) | MEK1/2 | ~0.001 - 0.005 |
| Vemurafenib (BRAF inhibitor) | BRAF V600E | ~0.01 - 0.05 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration. The values presented here are for comparative purposes.
Key Experiments and Detailed Protocols
To thoroughly evaluate the efficacy and mechanism of action of this compound, a series of key experiments should be performed. Detailed protocols for these experiments are provided below to ensure reproducibility.
Cell Proliferation Assay
This assay is fundamental to determining the cytotoxic or cytostatic effects of this compound on cancer cells.
Protocol: MTT Assay
-
Cell Seeding: Plate melanoma cells (e.g., A375, WM1346) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This experiment is crucial for elucidating the molecular mechanism of this compound by examining its effects on the AKT/mTOR and NF-κB signaling pathways.
Protocol: Western Blot
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 4, 8, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, p-p65 (NF-κB), total p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.
eIF4F Complex Integrity Assay
This experiment directly assesses the ability of this compound to disrupt the eIF4F complex.
Protocol: m7GTP Pull-Down Assay
-
Cell Lysis: Treat cells with this compound as described for the Western blot protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Lysate Pre-clearing: Incubate the cell lysates with unconjugated Sepharose beads for 1 hour at 4°C to reduce non-specific binding.
-
m7GTP Bead Incubation: Incubate the pre-cleared lysates with m7GTP-Sepharose beads overnight at 4°C with gentle rotation. These beads mimic the 5' cap of mRNA and will bind to eIF4E, pulling down the entire eIF4F complex.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against eIF4G1, eIF4E, and 4E-BP1. A decrease in the amount of eIF4G1 pulled down with eIF4E in the presence of this compound indicates disruption of the eIF4F complex. An increase in 4E-BP1 binding to eIF4E can also be observed as it competes with eIF4G1 for binding to eIF4E.
Visualizing the Mechanisms of Action
To better understand the signaling pathways and experimental workflows discussed, the following diagrams are provided.
Caption: this compound targets eIF4G1, disrupting the eIF4F complex formation.
Caption: this compound indirectly affects the AKT/mTOR pathway by inhibiting translation.
Caption: this compound has been shown to suppress NF-κB signaling.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. SBI-0640756 attenuates the growth of clinically unresponsive melanomas by disrupting the eIF4F translation initiation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SBI-0640756 Attenuates the Growth of Clinically Unresponsive Melanomas by Disrupting the eIF4F Translation Initiation Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Candidate Melanoma Drug Disrupts Translation Initiation Factor Complexes - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling SBI-0640726
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of SBI-0640726, a potent kinase inhibitor. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Given the nature of this compound, it should be handled with the utmost care, treating it as potentially hazardous at all times.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable, non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Use
A clear and structured operational plan is crucial for the safe management of this compound within the laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory system.
-
Store: Keep this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.
Handling Procedures
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Containment
-
Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream. The accumulation start date should also be recorded.
Decontamination and Disposal
-
Decontaminate: Wipe surfaces and equipment that have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the hazardous waste. Do not discard down the drain or in regular trash.
Experimental Protocols
General Solution Preparation
To prepare a stock solution, the solid compound should be weighed out in a chemical fume hood using the appropriate PPE. The powder should be dissolved in a suitable solvent, such as DMSO, to the desired concentration. Use dedicated and properly cleaned glassware.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound and a related compound, SBI-0640756, in melanoma xenograft models.[1]
| Compound | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 | 0% |
| This compound | 550 | 63% |
| SBI-0640756 | 400 | 73% |
Visualizing the Mechanism of Action
This compound is an inhibitor of the eIF4F translation initiation complex. A related compound, SBI-0640756, has also been shown to suppress AKT and NF-κB signaling.[1]
Caption: this compound inhibits the eIF4F complex, impacting protein translation and cell growth.
Caption: A typical experimental workflow for handling this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
